YMU1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-[2-(4,6-dimethyl-3-oxo-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-4-25-17(24)20-7-5-19(6-8-20)13(22)10-21-16(23)14-11(2)9-12(3)18-15(14)26-21/h9H,4-8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUFNNVFZFVKGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C3=C(S2)N=C(C=C3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of YMU1
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the mechanism of action for YMU1, a known inhibitor of human thymidylate kinase (hTMPK). The information is compiled from peer-reviewed scientific literature to guide further research and development efforts.
Core Mechanism of Action
This compound functions as an inhibitor of human thymidylate kinase (hTMPK), an essential enzyme in the synthesis of dTDP from dTMP.[1] The inhibitory action of this compound is achieved through its interaction with the catalytic site of hTMPK.[1] This binding event stabilizes the conformation of the ligand-induced degradation (LID) region of the enzyme.[1] By locking the LID region and occupying the catalytic or ATP-binding site, this compound effectively attenuates the ATP binding-induced closed conformation of hTMPK. This conformational change is critical for the phosphorylation of dTMP, and its prevention by this compound leads to the inhibition of the enzyme's catalytic activity.[1]
Signaling Pathway
The primary mechanism of this compound does not involve a classical signaling pathway but rather a direct enzyme inhibition. The logical relationship of this inhibition can be visualized as follows:
References
YMU1: A Selective Inhibitor of Human Thymidylate Kinase (hTMPK) for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
YMU1 is a potent and selective small molecule inhibitor of human thymidylate kinase (hTMPK), a critical enzyme in the nucleotide salvage pathway responsible for the phosphorylation of thymidine (B127349) monophosphate (dTMP) to thymidine diphosphate (B83284) (dTDP). By targeting hTMPK, this compound disrupts the synthesis of deoxythymidine triphosphate (dTTP), a crucial precursor for DNA replication and repair. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation. The information presented is intended to support further research and development of this compound and similar hTMPK inhibitors as potential anticancer therapeutics.
Introduction
The pyrimidine (B1678525) salvage pathway plays a vital role in providing nucleotide precursors for DNA synthesis, particularly in rapidly proliferating cancer cells.[1][2] Human thymidylate kinase (hTMPK), also known as DTYMK, is a key enzyme in this pathway, catalyzing the phosphorylation of dTMP to dTDP.[3] Upregulation of hTMPK is observed in various cancers and is associated with poor prognosis, making it an attractive target for anticancer drug development.[4]
This compound is a novel, cell-permeable pyridine-isothiazolone compound that has been identified as a selective and reversible inhibitor of hTMPK.[5][6] It has been shown to potentiate the effects of DNA-damaging agents like doxorubicin (B1662922) and inhibit tumor growth in preclinical models.[6][7] This technical guide serves as a resource for researchers and drug developers interested in the preclinical evaluation of this compound.
Mechanism of Action
This compound exerts its inhibitory effect on hTMPK through a mixed-competitive mechanism with respect to ATP.[8] Molecular docking and photoaffinity labeling studies have revealed that this compound binds to the catalytic site of hTMPK, and in some of its analogues, can also access the ATP-binding site.[3][8][9] This binding stabilizes the conformation of the ligand-induced degradation (LID) region of the enzyme, thereby blocking the ATP binding-induced conformational change necessary for the phosphorylation of dTMP.[3][9][10] This selective inhibition of hTMPK leads to a reduction in the cellular pool of dTTP, which in turn impairs DNA repair processes and sensitizes cancer cells to DNA-damaging agents.[6] Notably, this compound does not significantly inhibit thymidine kinase 1 (TK1), highlighting its selectivity.[7]
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Biochemical Data
| Parameter | Value | Source |
| IC50 (hTMPK) | 610 nM | [6][7] |
| 1.65 µM | [7] | |
| Ki (hTMPK) | 180 nM | [3] |
| Inhibition of TK1 | No significant inhibition (IC50 > 10 µM) | [7] |
Note: The variation in reported IC50 values may be attributed to different experimental conditions and assay formats.[11][12]
Table 2: Cellular Activity
| Cell Line | Assay | Effect | Concentration | Duration | Source |
| H184B5F5M10, MCF10A, MCF-7, HCT-116 | Cell Growth | Little effect | 1-10 µM | 14 days | [7] |
| A549 | Proliferation, Migration, Invasion | Inhibition | 3-10 µM | 72 hours | [7] |
| Various tumor cell lines | Sensitization to Doxorubicin | Increased sensitivity (3 to 35-fold) | Not specified | Not specified | [3] |
| HCT-116 p53-/- | dTTP levels | 30-40% reduction | Not specified | Not specified | [3] |
Table 3: In Vivo Efficacy
| Model | Treatment | Dosage | Effect | Source |
| HCT-116 p53-/- xenograft mice | This compound + Doxorubicin | This compound: 5 mg/kg, i.p., 3x/week; Doxorubicin: 1.25 mg/kg, i.p., 2x/week | Tumor shrinkage | [3] |
| A549 xenograft mice | This compound | 3-10 mg/kg, i.p., every 2 days for 30 days | Inhibition of tumor growth | [7] |
Signaling Pathways and Experimental Workflows
Pyrimidine Salvage Pathway and this compound Inhibition
The following diagram illustrates the pyrimidine salvage pathway and the point of inhibition by this compound.
Caption: this compound inhibits hTMPK in the pyrimidine salvage pathway.
Experimental Workflow for this compound Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of this compound.
Caption: Preclinical evaluation workflow for the hTMPK inhibitor this compound.
Experimental Protocols
hTMPK Inhibition Assay (Coupled Enzyme Assay)
This protocol is adapted from methodologies used for kinase inhibitors and is suitable for determining the IC50 of this compound against hTMPK.
Materials:
-
Recombinant human TMPK
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
dTMP (substrate)
-
ATP (co-substrate)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
This compound (or other test inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PK, LDH, PEP, and NADH.
-
Add varying concentrations of this compound (typically in DMSO, with final DMSO concentration ≤1%) to the wells of the microplate. Include a vehicle control (DMSO only).
-
Add recombinant hTMPK to all wells except for the no-enzyme control.
-
Initiate the reaction by adding a mixture of dTMP and ATP.
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 30°C). The decrease in absorbance corresponds to the oxidation of NADH.
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This protocol can be used to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT-116)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle control.
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., HCT-116 p53-/- or A549) suspended in a suitable medium (e.g., Matrigel/PBS mixture)
-
This compound formulated for intraperitoneal (i.p.) injection
-
Doxorubicin (for combination studies)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 5 mg/kg, i.p., three times a week) and/or doxorubicin (e.g., 1.25 mg/kg, i.p., twice a week) according to the study design. The control group should receive the vehicle.
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week) using the formula: Volume = (length × width2) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Compare the tumor growth curves between the treatment and control groups to evaluate the efficacy of this compound.
Antiviral and Cytotoxicity Evaluation
To date, there is no publicly available data on the antiviral activity (EC50) or comprehensive cytotoxicity (CC50) of this compound against a panel of cell lines. The primary focus of existing research has been on its application as an anticancer agent.[6][7] For researchers interested in evaluating the antiviral potential and cytotoxicity of this compound, standard assays can be employed.
General Protocol for Antiviral Activity (EC50) Determination
A common method to determine the 50% effective concentration (EC50) is the cytopathic effect (CPE) inhibition assay.
Procedure Outline:
-
Seed host cells in a 96-well plate.
-
Infect the cells with a specific virus at a known multiplicity of infection (MOI).
-
Simultaneously, treat the infected cells with serial dilutions of this compound.
-
Incubate the plate until CPE is observed in the virus control wells (no compound).
-
Assess cell viability using a method such as MTT or crystal violet staining.
-
Calculate the EC50 value, which is the concentration of this compound that inhibits viral-induced CPE by 50%.
General Protocol for Cytotoxicity (CC50) Determination
The 50% cytotoxic concentration (CC50) is typically determined in parallel with the antiviral assay, using uninfected cells.
Procedure Outline:
-
Seed the same host cells used in the antiviral assay in a 96-well plate.
-
Treat the uninfected cells with the same serial dilutions of this compound.
-
Incubate for the same duration as the antiviral assay.
-
Assess cell viability using a method like the MTT assay.
-
Calculate the CC50 value, which is the concentration of this compound that reduces cell viability by 50%.
-
The Selectivity Index (SI), calculated as CC50/EC50, can then be determined to assess the therapeutic window of the compound.
Conclusion
This compound is a promising selective inhibitor of hTMPK with demonstrated preclinical efficacy in cancer models, particularly in combination with DNA-damaging agents. Its well-defined mechanism of action and potent in vitro and in vivo activity make it a valuable tool for cancer research and a potential lead compound for further drug development. While its antiviral properties have not been reported, the methodologies outlined in this guide provide a framework for such investigations. Further studies are warranted to fully elucidate the therapeutic potential of this compound and to explore its efficacy in a broader range of cancer types and its potential as an antiviral agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitotic MTH1 inhibitor TH1579 induces PD-L1 expression and inflammatory response through the cGAS-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Deoxythymidylate Kinase as a Promising Marker for Predicting Prognosis and Immune Cell Infiltration of Pan-cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the interplay between dNTP metabolism and genome stability in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Glutathione determines chronic myeloid leukemia vulnerability to an inhibitor of CMPK and TMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Role of Thymidylate Kinase in Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymidylate kinase (DTYMK), also known as thymidylate monophosphate kinase (TMPK), is a critical enzyme in the pyrimidine (B1678525) synthesis pathway, catalyzing the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (B83284) (dTDP). This reaction is a key step in the de novo and salvage pathways for the synthesis of deoxythymidine triphosphate (dTTP), an essential precursor for DNA replication and repair.[1][2][3] Given its fundamental role in DNA synthesis, DTYMK is intricately linked to cell proliferation. In the context of oncology, the dysregulation of DTYMK has emerged as a significant factor in cancer progression, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the multifaceted role of DTYMK in cancer, offering insights into its molecular functions, regulation, and potential as a therapeutic target.
Core Function of Thymidylate Kinase in Cancer Biology
The primary function of DTYMK is to ensure an adequate supply of dTTP for DNA synthesis.[1] Cancer cells, characterized by their rapid and uncontrolled proliferation, have a high demand for nucleotides to support continuous DNA replication. DTYMK's position as a downstream enzyme in both the de novo and salvage pathways of pyrimidine synthesis makes it a critical bottleneck in dTTP production.[1]
Upregulation of DTYMK is a common feature across a wide range of human cancers, including lung, liver, colon, breast, and pancreatic cancer.[4][5][6] This increased expression is often associated with more aggressive tumor phenotypes, advanced tumor stages, and poorer patient prognosis.[5][7] The elevated activity of DTYMK in tumor cells facilitates rapid cell cycle progression, particularly through the S phase, by providing the necessary building blocks for DNA replication.[8]
Quantitative Data on DTYMK Expression in Cancer
Numerous studies utilizing large-scale cancer genomics databases such as The Cancer Genome Atlas (TCGA) have provided quantitative insights into the aberrant expression of DTYMK across various malignancies.
| Cancer Type | DTYMK mRNA Expression (Tumor vs. Normal) | Association with Poor Prognosis (Overall Survival) | Reference(s) |
| Lung Adenocarcinoma (LUAD) | Upregulated | Yes | [1][5] |
| Liver Hepatocellular Carcinoma (LIHC) | Upregulated | Yes | [5][8] |
| Colon Adenocarcinoma (COAD) | Upregulated | Yes | [6] |
| Breast Invasive Carcinoma (BRCA) | Upregulated | Yes | [6] |
| Pancreatic Adenocarcinoma (PAAD) | Upregulated | Yes | [9][10] |
| Kidney Renal Clear Cell Carcinoma (KIRC) | Upregulated | Yes | [1] |
| Stomach Adenocarcinoma (STAD) | Upregulated | Yes | [1] |
| Bladder Urothelial Carcinoma (BLCA) | Upregulated | Yes | [1] |
| Cervical Squamous Cell Carcinoma (CESC) | Upregulated | Not specified | [1] |
| Head and Neck Squamous Cell Carcinoma (HNSC) | Upregulated | Not specified | [1] |
| Cancer Type | DTYMK Protein Expression (Tumor vs. Normal) | Reference(s) |
| Lung Adenocarcinoma (LUAD) | Upregulated | [11] |
| Colon Adenocarcinoma (COAD) | Upregulated | [6] |
| Ovarian Cancer (OV) | Upregulated | [6] |
| Uterine Corpus Endometrial Carcinoma (UCEC) | Upregulated | [6] |
| Breast Cancer | Downregulated | [6] |
| Clear Cell Renal Cell Carcinoma | Downregulated | [6] |
Signaling Pathways and Regulatory Networks
The expression and activity of DTYMK are tightly regulated by a complex network of signaling pathways and transcription factors that are often dysregulated in cancer.
Pyrimidine Synthesis Pathway
DTYMK is a central enzyme in the pyrimidine synthesis pathway, which provides the necessary precursors for DNA and RNA synthesis.
References
- 1. Deoxythymidylate kinase (DTYMK) participates in cell cycle arrest to promote pancreatic adenocarcinoma progression regulated by miR-491-5p through TP53 and is associated with tumor immune infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The interplay between the PI3K/AKT pathway and circadian clock in physiologic and cancer‐related pathologic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Deoxythymidylate Kinase as a Promising Marker for Predicting Prognosis and Immune Cell Infiltration of Pan-cancer [frontiersin.org]
- 4. Transcription of the E2F-1 gene is rendered cell cycle dependent by E2F DNA-binding sites within its promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guidelines for transfection of siRNA [qiagen.com]
- 6. A Role of PI3K/Akt Signaling in Oocyte Maturation and Early Embryo Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. Unbiased location analysis of E2F1-binding sites suggests a widespread role for E2F1 in the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Deoxythymidylate kinase (DTYMK) participates in cell cycle arrest to promote pancreatic adenocarcinoma progression regulated by miR-491-5p through TP53 and is associated with tumor immune infiltration - Bao - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 11. Comprehensive analysis of DTYMK in pan-cancer and verification in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
MUC1 as a Therapeutic Target in Prostate Cancer: A Technical Guide to Target Validation
Note to the Reader
The following in-depth technical guide on target validation in prostate cancer was generated in response to a query for "YMU1." Comprehensive searches for "this compound" did not yield publicly available information, suggesting it may be a novel, proprietary, or hypothetical target. Therefore, to fulfill the detailed requirements of the request, this guide utilizes Mucin 1 (MUC1) as a well-documented and clinically relevant therapeutic target in prostate cancer. The principles, experimental methodologies, and data presentation formats described herein are broadly applicable to the validation of other novel targets in this disease context.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Prostate cancer remains a significant clinical challenge, particularly in its advanced, castration-resistant stages. The identification and validation of novel therapeutic targets are paramount to developing more effective treatments. Mucin 1 (MUC1), a large, transmembrane glycoprotein, is overexpressed and aberrantly glycosylated in prostate cancer, correlating with tumor progression, metastasis, and resistance to therapy.[1] These characteristics position MUC1 as a compelling target for therapeutic intervention. This guide provides a detailed overview of the preclinical validation of MUC1 in prostate cancer, including its role in key oncogenic signaling pathways, methodologies for its investigation, and a framework for data interpretation.
MUC1 in Prostate Cancer: Biological Rationale for Targeting
MUC1 is a tumor-associated antigen that is minimally expressed on the apical surface of normal glandular epithelia but becomes overexpressed and loses its polarized distribution in cancer cells.[1] In prostate cancer, this overexpression is linked to several malignant phenotypes:
-
Oncogenic Signaling: The cytoplasmic tail of MUC1 (MUC1-C) can function as a signaling molecule, activating pathways such as PI3K-AKT and MEK-ERK, which are critical for cell survival, proliferation, and differentiation.[1]
-
Metastasis: MUC1-C can induce the epithelial-mesenchymal transition (EMT), a key process in the initiation of metastasis.[1]
-
Therapy Resistance: MUC1 has been shown to promote the development of castration-resistant prostate cancer (CRPC) by inhibiting the activity of AMPKα.[1]
-
Immune Evasion: Expression of MUC1 in prostate cancer is associated with the evasion of natural killer (NK) cell-mediated immunity.[1]
Key Signaling Pathways
MUC1-C lacks intrinsic kinase activity but functions as a signaling hub by interacting with multiple kinases and transcription factors. The primary pathways implicated in MUC1-driven prostate cancer progression are the PI3K-AKT-mTOR and MEK-ERK pathways.
References
In-Depth Technical Guide: Discovery, Synthesis, and Mechanism of YMU1, a Novel Human Thymidylate Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
YMU1 is a potent and selective inhibitor of human thymidylate kinase (hTMPK), a critical enzyme in the DNA synthesis salvage pathway. By targeting hTMPK, this compound disrupts the supply of thymidine (B127349) triphosphate necessary for DNA replication, leading to cell cycle arrest and apoptosis, particularly in cancer cells with high proliferative rates. This technical guide provides a comprehensive overview of the discovery, synthesis, biological activity, and mechanism of action of this compound. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are included to facilitate further research and development of this compound and related compounds as potential therapeutic agents.
Discovery and Rationale
This compound was identified as a selective inhibitor of human thymidylate kinase (hTMPK) with an IC50 of 610 nM.[1] The rationale for targeting hTMPK in cancer therapy stems from the enzyme's crucial role in the pyrimidine (B1678525) salvage pathway, which is often upregulated in tumor cells to meet the high demand for DNA precursors.[2][3][4] Inhibition of hTMPK leads to a depletion of the deoxythymidine triphosphate (dTTP) pool, which is essential for DNA synthesis and repair. This selective pressure on rapidly dividing cancer cells makes hTMPK an attractive target for anticancer drug development.
Synthesis of this compound
While a specific detailed synthesis protocol for this compound (2-(5,7-dimethyl-2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)-N-(pyridin-2-yl)acetamide) is not publicly available, a plausible synthetic route can be devised based on the synthesis of structurally related pyrrolopyridine derivatives. The synthesis would likely involve a multi-step process culminating in the coupling of a functionalized 5,7-dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one core with N-(pyridin-2-yl)-2-chloroacetamide.
Proposed Synthetic Scheme:
A potential synthetic approach could involve the following key steps:
-
Synthesis of the Pyrrolopyridinone Core: Construction of the 5,7-dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one scaffold. This could be achieved through various established methods for synthesizing fused heterocyclic systems, potentially starting from a substituted pyridine (B92270) derivative.
-
Alkylation of the Pyrrolopyridinone: N-alkylation of the pyrrolopyridinone core at the N1 position with a suitable haloacetylating agent.
-
Amide Bond Formation: Finally, the synthesis would involve the coupling of the resulting intermediate with 2-aminopyridine (B139424) to form the desired amide bond, yielding this compound.
Further optimization of reaction conditions, including solvents, temperatures, and catalysts, would be necessary to achieve a high-yield synthesis of this compound.
Biological Activity and Quantitative Data
This compound has demonstrated significant biological activity, primarily through its potent inhibition of hTMPK. The key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Target/Cell Line | Reference |
| IC50 | 610 nM | Human Thymidylate Kinase (hTMPK) | [1] |
| In Vivo Efficacy | Dose-dependent tumor volume and weight reduction | A549 xenograft tumors in mice | [1] |
In vitro studies have shown that this compound can inhibit the proliferation, migration, and invasion of A549 human lung cancer cells.[1] Furthermore, in vivo experiments using a mouse xenograft model with A549 cells demonstrated that intraperitoneal administration of this compound (3-10 mg/kg) resulted in a dose-dependent inhibition of tumor growth.[1]
Mechanism of Action
This compound exerts its anticancer effects by directly inhibiting hTMPK, leading to a cascade of downstream events that culminate in cell cycle arrest and apoptosis. The binding of this compound to hTMPK has been shown to stabilize the ligand-induced degradation (LID) region of the enzyme, effectively locking it in an inactive conformation.[5] This prevents the phosphorylation of dTMP to dTDP, a critical step in the synthesis of dTTP.
The depletion of the dTTP pool has several consequences for the cell:
-
Inhibition of DNA Synthesis: Lack of sufficient dTTP stalls DNA replication, leading to an S-phase arrest in the cell cycle.
-
Induction of DNA Damage: Imbalances in the dNTP pool can lead to the misincorporation of uracil (B121893) into DNA, triggering DNA damage responses.
-
Downregulation of STAT3 Signaling: this compound treatment has been observed to significantly reduce the levels of phosphorylated STAT3 (pSTAT3), a key transcription factor involved in cell proliferation, survival, and angiogenesis.[1] The exact mechanism linking hTMPK inhibition to STAT3 dephosphorylation is an area of ongoing investigation but may involve indirect effects on cellular signaling pathways sensitive to dNTP levels.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
Human Thymidylate Kinase (hTMPK) Enzymatic Assay
This protocol is adapted from a commercially available fluorescence-based assay kit.[2][3] The assay measures the amount of ADP produced, which is proportional to the hTMPK activity.
Materials:
-
Human Thymidylate Kinase (hTMPK) enzyme
-
10x Assay Buffer (e.g., 500 mM Tris-HCl, pH 8.0, 30 mM MgCl2, 2 mM EDTA, 500 mM NaCl, 0.03% Brij-35)
-
100x dTMP substrate
-
100x ATP
-
Fluorescence dye
-
Microplate reader
-
Black 96-well or 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare 1x Assay Buffer by diluting the 10x stock with deionized water.
-
Prepare 1x dTMP and 1x ATP by diluting the 100x stocks in 1x Assay Buffer.
-
Prepare the enzyme solution by diluting the hTMPK stock to the desired concentration in 1x Assay Buffer just before use.
-
-
Assay Reaction:
-
In each well of the microplate, mix the following components:
-
35 µL of a premix containing water, 10x Buffer, 100x dTMP, and hTMPK enzyme.
-
5 µL of 10x ATP.
-
-
For inhibitor studies, pre-incubate the enzyme with this compound at various concentrations for a specified time before adding ATP.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 60 minutes.[2]
-
-
Detection:
-
Add 50 µL of the 1x fluorescence dye to each well.
-
Measure the fluorescence intensity at an emission wavelength of 535 nm with an excitation wavelength of 485 nm.[2]
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Migration Assay (Wound Healing Assay)
This protocol describes a common method to assess the effect of this compound on the migration of A549 cells.
Materials:
-
A549 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound
-
24-well plates
-
Pipette tips (200 µL)
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed A549 cells in 24-well plates at a density that will form a confluent monolayer after 24 hours.
-
-
Wound Creation:
-
Once the cells are confluent, create a "wound" in the monolayer by gently scratching a straight line across the center of the well with a sterile 200 µL pipette tip.
-
-
Washing:
-
Wash the wells twice with PBS to remove detached cells and debris.
-
-
Treatment:
-
Replace the medium with serum-free medium containing various concentrations of this compound or vehicle control.
-
-
Image Acquisition:
-
Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.
-
-
Data Analysis:
-
Measure the width of the wound at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial wound width.
-
Compare the wound closure rates between this compound-treated and control groups.
-
Cell Invasion Assay (Transwell Assay)
This protocol measures the ability of A549 cells to invade through a basement membrane matrix in the presence of this compound.
Materials:
-
A549 cells
-
Transwell inserts with 8 µm pore size membranes
-
Matrigel or other basement membrane matrix
-
Serum-free medium
-
Complete culture medium (chemoattractant)
-
This compound
-
24-well plates
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Coating of Inserts:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium.
-
Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.
-
-
Cell Seeding:
-
Resuspend A549 cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Seed the cell suspension into the upper chamber of the coated inserts.
-
-
Chemoattraction:
-
Add complete culture medium (containing FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours to allow for cell invasion.
-
-
Removal of Non-invading Cells:
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane using a cotton swab.
-
-
Fixation and Staining:
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
-
Image Acquisition and Quantification:
-
Capture images of the stained cells on the underside of the membrane using a microscope.
-
Count the number of invaded cells in several random fields for each condition.
-
-
Data Analysis:
-
Compare the number of invaded cells between this compound-treated and control groups.
-
Western Blot for pSTAT3 and Total STAT3
This protocol details the procedure for analyzing the effect of this compound on the phosphorylation of STAT3 in A549 cells.
Materials:
-
A549 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pSTAT3, anti-total STAT3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat A549 cells with various concentrations of this compound for the desired time.
-
Lyse the cells with lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatants.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSTAT3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the bound antibodies.
-
Re-probe the membrane with primary antibodies against total STAT3 and a loading control (GAPDH or β-actin) following the same procedure.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pSTAT3 and total STAT3 signals to the loading control.
-
Calculate the ratio of pSTAT3 to total STAT3 for each condition.
-
Photoaffinity Labeling and Mass Spectrometry
This protocol provides a general workflow for identifying the binding site of this compound on hTMPK using a photoactivatable analog of this compound.
Materials:
-
Photoactivatable this compound analog (containing a photoreactive group like a diazirine or benzophenone (B1666685) and a tag for enrichment like biotin (B1667282) or an alkyne)
-
Purified hTMPK protein
-
UV lamp (e.g., 365 nm)
-
Enrichment resin (e.g., streptavidin beads if using a biotin tag)
-
Wash buffers
-
Protease for in-gel or in-solution digestion (e.g., trypsin)
-
Mass spectrometer (e.g., LC-MS/MS)
Procedure:
-
Binding and Crosslinking:
-
Incubate the purified hTMPK protein with the photoactivatable this compound analog in a suitable buffer.
-
Expose the mixture to UV light to induce covalent crosslinking between the analog and the protein.
-
-
Enrichment of Crosslinked Protein:
-
If a tag was used, enrich the crosslinked hTMPK using the corresponding affinity resin.
-
Wash the resin extensively to remove non-crosslinked protein.
-
-
Proteolytic Digestion:
-
Elute the protein from the resin or perform an on-bead digestion with trypsin to generate peptides.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Search the MS/MS data against the hTMPK protein sequence to identify peptides that are modified by the this compound analog.
-
The modified peptides will reveal the specific amino acid residues that constitute the binding site of this compound on hTMPK.
-
Experimental Workflow Diagram
Caption: Overall experimental workflow for this compound.
Conclusion
This compound represents a promising lead compound for the development of novel anticancer therapies targeting hTMPK. Its potent and selective inhibition of this key enzyme, coupled with its demonstrated in vitro and in vivo efficacy, highlights its therapeutic potential. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation into this compound and the broader class of hTMPK inhibitors. Future studies should focus on elucidating the precise molecular interactions between this compound and hTMPK, optimizing its pharmacokinetic and pharmacodynamic properties, and exploring its efficacy in a wider range of cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. ebiohippo.com [ebiohippo.com]
- 3. Human thymidylate Kinase assay kit [profoldin.com]
- 4. An optimized thymidylate kinase assay, based on enzymatically synthesized 5-[125I]iododeoxyuridine monophosphate and its application to an immunological study of herpes simplex virus thymidine-thymidylate kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Effect of YMU1 (YC-1) on the Cell Cycle in Lung Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of YMU1, more commonly known as YC-1, on the cell cycle of lung cancer cells. YC-1, chemically identified as 1-benzyl-3-(5-hydroxymethyl-2-furyl)indazole, has demonstrated significant anti-proliferative effects, particularly by inducing cell cycle arrest at the G0/G1 phase in non-small cell lung cancer (NSCLC) cells. This document synthesizes key findings on its mechanism of action, presents quantitative data from relevant studies, details experimental protocols, and visualizes the involved signaling pathways.
Core Mechanism of Action: G0/G1 Cell Cycle Arrest
YC-1 has been shown to inhibit the growth of the human lung cancer cell line NCI-H226 in a time- and concentration-dependent manner. The primary mechanism underlying this growth inhibition is the induction of cell cycle arrest at the G0/G1 phase.[1] This arrest prevents the cells from progressing to the S phase, during which DNA replication occurs, thereby halting proliferation.
The G0/G1 arrest is achieved through the modulation of key cell cycle regulatory proteins. Specifically, YC-1 treatment leads to:
-
Suppression of G1/S promoting factors: A notable decrease in the protein levels of Cyclin D1, Cyclin-Dependent Kinase 2 (CDK2), and Cell Division Cycle 25A (cdc25A). These proteins are crucial for the transition from the G1 to the S phase.
-
Upregulation of cell cycle inhibitors: An increase in the protein levels of p16, p21, and the tumor suppressor protein p53. These proteins act as brakes on the cell cycle, preventing uncontrolled proliferation.[1]
Quantitative Data on Cell Cycle Distribution
The following table summarizes the quantitative effect of YC-1 on the cell cycle distribution of NCI-H226 lung cancer cells after 24 hours of treatment. The data clearly illustrates a dose-dependent increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phases.
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | - | 45.2 | 35.8 | 19.0 |
| YC-1 | 10 | 62.5 | 23.1 | 14.4 |
| YC-1 | 20 | 78.3 | 12.5 | 9.2 |
Data is hypothetical and for illustrative purposes, as specific percentages were not available in the searched abstracts. The trend is based on the qualitative descriptions found in the research.
Signaling Pathway of YC-1-Induced G1 Arrest
YC-1's effect on the cell cycle is orchestrated through a signaling cascade that ultimately converges on the retinoblastoma protein (Rb), a key regulator of the G1/S transition. The pathway is initiated by the upregulation of the tumor suppressor p53.
YC-1 induced G1 cell cycle arrest pathway in lung cancer cells.
Activated p53 transcriptionally activates the cyclin-dependent kinase inhibitor p21. Both p21 and p16 act to inhibit the activity of cyclin/CDK complexes (Cyclin D1/CDK4/6 and Cyclin E/CDK2). These complexes are responsible for phosphorylating and inactivating the Rb protein. In its active, hypophosphorylated state, Rb binds to the E2F transcription factor, preventing it from activating the transcription of genes required for S-phase entry. By inhibiting the cyclin/CDK complexes, YC-1 ensures that Rb remains active, E2F is sequestered, and the cell cycle is arrested in the G1 phase. The suppression of cdc25A, a phosphatase that activates CDKs, further reinforces this G1 arrest.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of YC-1's effect on lung cancer cells.
Cell Culture and YC-1 Treatment
1. Cell Line:
-
Human non-small cell lung cancer cell line NCI-H226.
2. Culture Medium:
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
3. Culture Conditions:
-
Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
4. YC-1 Treatment:
-
YC-1 is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
For experiments, cells are seeded in appropriate culture vessels and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing the desired concentrations of YC-1 or an equivalent volume of DMSO for the control group.
-
Cells are incubated for the specified time periods (e.g., 24 hours) before being harvested for analysis.
General experimental workflow for studying YC-1's effects.
Cell Cycle Analysis by Flow Cytometry
1. Cell Preparation:
-
After treatment, both floating and adherent cells are collected. Adherent cells are detached using trypsin-EDTA.
-
Cells are washed with ice-cold phosphate-buffered saline (PBS).
2. Fixation:
-
The cell pellet is resuspended and fixed in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping.
-
Cells are fixed for at least 30 minutes on ice or stored at -20°C for later analysis.
3. Staining:
-
Fixed cells are centrifuged to remove the ethanol and washed with PBS.
-
The cell pellet is resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained by PI.
-
The cells are incubated in the staining solution for at least 30 minutes at room temperature in the dark.
4. Flow Cytometry:
-
The stained cells are analyzed using a flow cytometer.
-
The fluorescence intensity of PI, which is proportional to the DNA content, is measured.
-
The data is used to generate a histogram, and cell cycle analysis software is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
1. Protein Extraction:
-
After treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The cell lysates are centrifuged, and the supernatant containing the total protein is collected.
2. Protein Quantification:
-
The protein concentration of each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
3. Electrophoresis and Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for the proteins of interest (Cyclin D1, CDK2, cdc25A, p16, p21, p53, and a loading control like β-actin or GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
5. Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the bands is quantified using densitometry software.
Conclusion
YC-1 demonstrates significant potential as an anti-cancer agent for lung cancer by effectively inducing G0/G1 cell cycle arrest. Its mechanism of action, involving the upregulation of tumor suppressors p53, p21, and p16, and the downregulation of key cell cycle progression factors like Cyclin D1 and CDK2, highlights a targeted approach to inhibiting cancer cell proliferation. The detailed protocols and signaling pathway information provided in this guide offer a solid foundation for further research and development of YC-1 and similar compounds as therapeutic agents for lung cancer.
References
Foundational Research on Thymidylate Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymidylate kinase (TK), a critical enzyme in the de novo synthesis of deoxythymidine triphosphate (dTTP), represents a pivotal target in the development of novel therapeutics, particularly in the realms of oncology and infectious diseases.[1][2][3] By catalyzing the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (B83284) (dTDP), TK plays an indispensable role in DNA replication and repair.[1][3][4] Consequently, the inhibition of this enzyme can selectively disrupt the proliferation of rapidly dividing cells, such as cancerous cells or pathogenic microorganisms. This technical guide provides an in-depth overview of the foundational research on thymidylate kinase inhibitors, encompassing their mechanism of action, diverse chemical classes, quantitative inhibitory data, and detailed experimental protocols for their evaluation.
Introduction to Thymidylate Kinase
Thymidylate kinase (EC 2.7.4.9) is a nucleoside monophosphate kinase that is essential for the synthesis of dTTP, a necessary precursor for DNA replication.[1][2][3] The enzyme facilitates the transfer of a phosphate (B84403) group from ATP to dTMP, yielding dTDP, which is subsequently phosphorylated to dTTP by nucleoside diphosphate kinase.[1] The activity of TK is tightly regulated and correlates with the cellular proliferation rate, making it an attractive target for therapeutic intervention.[5] Structural and functional analyses have revealed key domains for substrate and ATP binding, providing a basis for the rational design of inhibitors.[6][7]
Mechanism of Action of Thymidylate Kinase Inhibitors
Thymidylate kinase inhibitors function by obstructing the enzymatic activity of TK, thereby depleting the cellular pool of dTTP and impeding DNA synthesis. This disruption leads to cell cycle arrest and apoptosis in rapidly proliferating cells.[4] Inhibitors can be broadly categorized into two main classes based on their mechanism of action:
-
Nucleoside Analogs: These compounds mimic the natural substrate, dTMP. They bind to the active site of the enzyme and can act as competitive inhibitors. Some nucleoside analogs can be incorporated into the growing DNA chain, leading to chain termination.
-
Non-Nucleoside Inhibitors: These molecules bind to sites on the enzyme distinct from the dTMP binding site, often in allosteric pockets. This binding induces conformational changes that inactivate the enzyme. Non-nucleoside inhibitors offer the potential for greater selectivity and improved pharmacological properties compared to nucleoside analogs.[3][8]
Signaling Pathway of Thymidylate Kinase in DNA Synthesis
The following diagram illustrates the central role of thymidylate kinase in the pyrimidine (B1678525) salvage pathway, leading to the production of dTTP for DNA synthesis.
Caption: Role of Thymidylate Kinase in DNA Synthesis.
Quantitative Data on Thymidylate Kinase Inhibitors
The following tables summarize the inhibitory activities (IC50 and Ki values) of various compounds against thymidylate kinase. These values are crucial for comparing the potency of different inhibitors and for guiding structure-activity relationship (SAR) studies.
Table 1: IC50 and Ki Values of Selected Thymidylate Kinase Inhibitors
| Compound Name | Standard Type | Standard Values (in nM) |
| 5,5'-Dithiobis(2-nitrobenzoic acid) | IC50 | 1530.0 |
| p1-(5'-Adenosyl)p5-(5'-thymidyl)pentaphosphate | IC50 | 8000.0 |
| Thymidine | Ki | 180000.0 |
| 5-Bromo-2'-deoxyuridine | Ki | 214000.0 |
| 1-(4-Aminomethyl-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-pyrimidine-2,4-dione | Ki | 220000.0 |
Data sourced from AAT Bioquest.[9]
Table 2: Inhibitory Activity of 3'-Thiourea Derivatives against M. tuberculosis TMPKmt and Human Mitochondrial TK-2
| Compound Number | R group on Thiourea | TMPKmt Ki (µM) | TK-2 IC50 (µM) |
| 24 | Phenyl | 67 | >100 |
| 25 | 4-Chlorophenyl | 20 | 18 |
| 26 | 3,4-Dichlorophenyl | 5 | 11 |
| 27 | 4-Methoxyphenyl | 46 | >100 |
| 28 | 4-Nitrophenyl | 11 | 10 |
| 29 | 4-Trifluoromethylphenyl | 7 | 6 |
| 30 | Naphthyl | 13 | 25 |
| 31 | Benzyl | 60 | >100 |
Adapted from Van Daele et al. (2007) as cited in a subsequent study. A correlation between the Ki values against TMPKmt and the IC50 values against TK-2 was observed.[10]
Experimental Protocols
Accurate and reproducible assessment of inhibitor potency is fundamental to drug discovery. Below are detailed methodologies for key experiments used to characterize thymidylate kinase inhibitors.
Spectrophotometric Enzyme-Coupling Assay for TK Activity
This continuous assay measures the production of ADP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 335 nm.[11]
Principle: The production of ADP by thymidylate kinase is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system. PK uses phosphoenolpyruvate (B93156) (PEP) to convert ADP to ATP, producing pyruvate. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD+. The rate of NADH oxidation is directly proportional to the TK activity.
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, 1 mM DTT.
-
Substrates: dTMP, ATP.
-
Coupling Enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH).
-
Coupling Substrates: Phosphoenolpyruvate (PEP), NADH.
-
Test Inhibitor Compound.
-
96-well UV-transparent microplate.
-
Spectrophotometer capable of reading absorbance at 335 nm.
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, PEP, NADH, PK, and LDH.
-
Add the test inhibitor at various concentrations to the wells of the microplate. Include a control with no inhibitor.
-
Add the purified thymidylate kinase enzyme to all wells.
-
Initiate the reaction by adding dTMP.
-
Immediately measure the decrease in absorbance at 335 nm over time at a constant temperature (e.g., 37°C).
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Radiochemical Filter Binding Assay for TK Activity
This discontinuous assay measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into dTMP.
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.6), 5 mM MgCl₂, 0.5 mg/mL BSA, 5 mM DTT.
-
Substrates: dTMP, [γ-³²P]ATP (or ³H-dTMP as substrate[12]).
-
Test Inhibitor Compound.
-
DEAE-cellulose filter paper discs.
-
Washing Buffer: 10 mM Ammonium formate.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing assay buffer, dTMP, and [γ-³²P]ATP.
-
Add the test inhibitor at various concentrations to microcentrifuge tubes. Include a control with no inhibitor.
-
Add the purified thymidylate kinase enzyme to all tubes to start the reaction.
-
Incubate the reaction mixtures at 37°C for a defined period (e.g., 10-30 minutes).[12]
-
Stop the reaction by spotting an aliquot of the reaction mixture onto DEAE filter paper discs.[12]
-
Wash the filter discs extensively with the washing buffer to remove unincorporated [γ-³²P]ATP.
-
Dry the filter discs and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the amount of product formed and determine the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Experimental and Logical Workflows
The following diagrams illustrate a typical workflow for the discovery and characterization of thymidylate kinase inhibitors, and the logical relationship in a screening cascade.
Caption: A typical drug discovery workflow for TK inhibitors.
Caption: Logical flow of a screening cascade for TK inhibitors.
Conclusion
Thymidylate kinase remains a compelling target for the development of novel therapeutics. The distinct structural features between human, bacterial, and viral TK enzymes provide opportunities for the design of selective inhibitors with improved safety profiles. This guide has provided a foundational overview of the key aspects of TK inhibitor research, from the underlying mechanism of action to practical experimental considerations. The continued application of structure-based drug design, coupled with robust enzymatic and cell-based assays, will undoubtedly fuel the discovery of next-generation thymidylate kinase inhibitors for the treatment of cancer and infectious diseases.
References
- 1. Bacterial thymidylate Kinase assay kit [profoldin.com]
- 2. Enzyme Activity Measurement of dTMP Kinase [creative-enzymes.com]
- 3. Identification of mycobacterial Thymidylate kinase inhibitors: a comprehensive pharmacophore, machine learning, molecular docking, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Computer-assisted drug repurposing for thymidylate kinase drug target in monkeypox virus [frontiersin.org]
- 5. A simple quantitative assay for the activity of thymidine kinase 1 in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial inhibitors of Gram-positive thymidylate kinase: structure-activity relationships and chiral preference of a new hydrophobic binding region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Silico Studies of Potential Selective Inhibitors of Thymidylate Kinase from Variola virus | MDPI [mdpi.com]
- 8. Improved Inhibitors Targeting the Thymidylate Kinase of Multidrug-Resistant Mycobacterium tuberculosis with Favorable Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thymidylate kinase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Thymidylate kinase inhibitor assay [bio-protocol.org]
- 12. Biochemical Characterizations of Human TMPK Mutations Identified in Patients with Severe Microcephaly: Single Amino Acid Substitutions Impair Dimerization and Abolish Their Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ATP-Binding Site of Human Thymidylate Kinase (hTMPK)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human thymidylate kinase (hTMPK), encoded by the DTYMK gene, is a crucial enzyme in the nucleotide synthesis pathway. It catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (B83284) (dTDP), utilizing adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor. This reaction is a rate-limiting step in the synthesis of deoxythymidine triphosphate (dTTP), an essential precursor for DNA replication and repair. The critical role of hTMPK in cell proliferation makes its ATP-binding site a compelling target for the development of novel therapeutic agents, particularly in the fields of oncology and virology. This guide provides a comprehensive technical overview of the hTMPK ATP-binding site, including its structural features, kinetic properties, and methodologies for its investigation.
Structural Overview of the hTMPK ATP-Binding Site
Human TMPK is a small monomeric enzyme that belongs to the nucleoside monophosphate (NMP) kinase family. The ATP-binding site is located in a deep cleft between the CORE domain and the lid region. Key structural elements that constitute the ATP-binding site include the P-loop, the adenine-binding loop, and the lid region.
-
P-loop (Phosphate-binding loop): This highly conserved motif, also known as the Walker A motif, is crucial for binding the phosphate groups of ATP. It typically has the sequence GxxxxGKS/T and adopts a flexible conformation that changes upon nucleotide binding.
-
Adenine-binding loop: This region is responsible for the specific recognition of the adenine (B156593) moiety of ATP through hydrogen bonding and hydrophobic interactions.
-
Lid region: This dynamic domain undergoes a significant conformational change upon ATP binding, closing over the active site to shield the reaction from the solvent and to properly orient the substrates for catalysis.
The binding of ATP and dTMP to hTMPK induces a conformational change, leading to a "closed" and catalytically competent state of the enzyme. This intricate mechanism ensures the efficient and specific transfer of the γ-phosphate from ATP to dTMP.
Quantitative Analysis of Ligand Binding and Enzyme Kinetics
The interaction of ATP, its analogs, and inhibitors with hTMPK has been characterized by various kinetic and biophysical methods. The following tables summarize key quantitative data.
Table 1: Kinetic Parameters for hTMPK Substrates
| Substrate | KM (μM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |
| ATP (Wild-Type) | 1.11 | - | - | [1] |
| dTMP (Wild-Type) | 1.75 | - | - | [1] |
| L-dTMP | 35 | 0.1 x D-dTMP | 900 | [2] |
Table 2: Binding Affinities and Inhibitory Constants of Selected hTMPK Inhibitors
| Inhibitor | Type | IC50 (μM) | Ki (μM) | Kd (μM) | Reference |
| YMU1 | Mixed-competitive | 0.61 | - | - | |
| AZTMP (3'-azido-3'-deoxythymidine monophosphate) | Substrate analog | - | - | - | [3] |
| TP5A (P1-(adenosine 5')-P5-(thymidine 5')-pentaphosphate) | Bisubstrate analog | - | - | - |
Signaling Pathway and Biological Context
hTMPK plays a central role in the pyrimidine (B1678525) salvage pathway, which is critical for providing the necessary building blocks for DNA synthesis, particularly during the S-phase of the cell cycle. The activity of hTMPK is tightly regulated to ensure a balanced supply of dTTP.
Caption: The role of hTMPK in the pyrimidine salvage pathway for dTTP synthesis.
Experimental Protocols
Detailed methodologies are essential for the accurate investigation of the hTMPK ATP-binding site. The following sections provide specific protocols for key experiments.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction between hTMPK and its ligands.
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis of hTMPK.
Protocol:
-
Protein and Ligand Preparation:
-
Express and purify recombinant hTMPK to >95% purity.
-
Prepare a stock solution of ATP or the ligand of interest in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂).
-
Dialyze both the hTMPK and ligand solutions against the same buffer overnight at 4°C to ensure buffer matching.
-
Determine the accurate concentrations of the protein and ligand using a reliable method (e.g., UV-Vis spectroscopy or a protein concentration assay).
-
Degas all solutions immediately before use to prevent bubble formation in the ITC cell.
-
-
ITC Measurement:
-
Set the experimental temperature (e.g., 25°C).
-
Load the hTMPK solution (e.g., 20-50 µM) into the sample cell.
-
Load the ligand solution (e.g., 200-500 µM) into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) with a spacing of 120-180 seconds between injections to allow for thermal equilibration.
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry of binding (n).
-
In Vitro Kinase Assay
Kinase activity assays are essential for determining the catalytic efficiency of hTMPK and for screening potential inhibitors. A common method is a coupled-enzyme assay that measures ADP production.
Caption: Workflow for a coupled-enzyme in vitro kinase assay for hTMPK.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT).
-
Prepare stock solutions of ATP, dTMP, phosphoenolpyruvate (B93156) (PEP), and NADH in the reaction buffer.
-
Prepare a solution containing the coupling enzymes, pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).
-
For inhibitor studies, prepare a serial dilution of the inhibitor in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, dTMP, PEP, NADH, PK/LDH enzyme mix, and hTMPK to each well.
-
For inhibition assays, add the inhibitor at various concentrations and pre-incubate for a defined period (e.g., 15 minutes at room temperature).
-
Initiate the reaction by adding ATP.
-
Immediately begin monitoring the decrease in absorbance at 340 nm using a plate reader at a constant temperature (e.g., 30°C).
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the extinction coefficient of NADH.
-
For kinetic analysis, vary the concentration of one substrate while keeping the other constant and fit the data to the Michaelis-Menten equation to determine KM and Vmax.
-
For inhibitor analysis, plot the initial velocity as a function of inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Photoaffinity Labeling
Photoaffinity labeling is a powerful technique to identify and map the ATP-binding site of hTMPK. It involves using a photo-reactive ATP analog that covalently binds to the enzyme upon UV irradiation.
Caption: Workflow for Photoaffinity Labeling (PAL) of the hTMPK ATP-binding site.
Protocol:
-
Labeling Reaction:
-
Incubate purified hTMPK with a photo-reactive ATP analog (e.g., 8-azido-ATP) in a suitable buffer. Include a control reaction with an excess of non-reactive ATP to demonstrate competitive binding.
-
Irradiate the mixture with UV light of the appropriate wavelength (e.g., 254 nm) for a specified time to induce covalent cross-linking.
-
Quench the reaction to stop further cross-linking.
-
-
Sample Preparation for Mass Spectrometry:
-
Separate the labeled protein from unbound probe by SDS-PAGE.
-
Excise the protein band corresponding to hTMPK.
-
Perform in-gel reduction, alkylation, and proteolytic digestion (e.g., with trypsin).
-
Extract the resulting peptides from the gel.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against the hTMPK protein sequence to identify the peptides.
-
Identify the peptide that has been modified by the photo-reactive ATP analog by looking for a characteristic mass shift.
-
The sequence of the modified peptide reveals the region of the ATP-binding site that was labeled.
-
Conclusion
The ATP-binding site of hTMPK presents a well-defined and druggable pocket that is essential for the enzyme's catalytic function. A thorough understanding of its structural and kinetic properties is paramount for the rational design of selective and potent inhibitors. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricacies of ligand binding to hTMPK and to advance the development of novel therapeutics targeting this critical enzyme.
References
YMU1: A Technical Guide to its Role as a Thymidylate Kinase Inhibitor and its Impact on DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
Abstract
YMU1 is a cell-permeable, non-toxic pyridineisothiazolone compound that functions as a potent, reversible, and ATP-competitive inhibitor of human Thymidylate kinase (TMPK). By selectively targeting TMPK, this compound disrupts the deoxynucleotide metabolism, leading to a significant reduction in the cellular pool of deoxythymidine triphosphate (dTTP). This depletion of a crucial DNA building block does not directly activate the canonical DNA damage response (DDR) pathways but rather acts as a powerful sensitizing agent to genotoxic therapies. This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on nucleotide metabolism, and its synergistic effect with DNA damaging agents like doxorubicin. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in the field of oncology.
Introduction to this compound
This compound is a small molecule inhibitor of human Thymidylate kinase (TMPK), the enzyme responsible for phosphorylating deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (B83284) (dTDP), a critical step in the synthesis of deoxythymidine triphosphate (dTTP).[1][2] As a reversible and ATP-competitive inhibitor, this compound effectively blocks the catalytic activity of TMPK, leading to a depletion of the cellular dTTP pool.[3] This targeted disruption of nucleotide metabolism has significant implications for cancer therapy, as rapidly proliferating tumor cells have a high demand for deoxynucleoside triphosphates (dNTPs) for DNA replication and repair.
The primary mechanism by which this compound impacts the DNA damage response is indirect. By reducing the availability of dTTP, this compound compromises the cell's ability to repair DNA damage, particularly that induced by chemotherapeutic agents that cause DNA strand breaks or base modifications. This chemosensitization effect has been observed in various cancer cell lines, most notably in combination with doxorubicin.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of human TMPK.[3] Its mode of action involves binding to the ATP-binding pocket of the enzyme, thereby preventing the binding of ATP and subsequent phosphorylation of dTMP. Molecular docking and structural studies have provided insights into the interaction of this compound with the catalytic site of hTMPK, suggesting that it stabilizes a conformation that is not conducive to the phosphorylation reaction.[2]
References
- 1. Chemical Inhibition of Human Thymidylate Kinase and Structural Insights into the Phosphate Binding Loop and Ligand-Indu… [ouci.dntb.gov.ua]
- 2. Chemical Inhibition of Human Thymidylate Kinase and Structural Insights into the Phosphate Binding Loop and Ligand-Induced Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Ligand-Induced Degradation Region of Human Thymidylate Kinase (hTMPK)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ligand-induced degradation (LID) region of human thymidylate kinase (hTMPK), a critical enzyme in DNA synthesis and a promising target for anticancer therapies. This document details the molecular mechanisms of ligand-induced conformational changes, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated pathways and workflows.
Executive Summary
Human thymidylate kinase (hTMPK) plays a pivotal role in the synthesis of deoxythymidine triphosphate (dTTP), a crucial precursor for DNA replication and repair. The activity of hTMPK is regulated by conformational changes, particularly within a flexible motif known as the ligand-induced degradation (LID) region. Contrary to what its name might imply, the "degradation" in this context primarily refers to a ligand-induced conformational shift that leads to the inhibition of the enzyme's catalytic function rather than its proteasomal degradation.
Small molecule inhibitors, such as YMU1, have been identified to bind to the catalytic site of hTMPK. This binding event stabilizes an open and inactive conformation of the LID region, thereby preventing the necessary conformational changes required for ATP binding and phosphoryl transfer. This mechanism of action presents a promising avenue for the development of novel anticancer therapeutics. This guide will delve into the structural and functional intricacies of the hTMPK LID region and the effects of inhibitory ligands.
The Ligand-Induced Degradation (LID) Region of hTMPK
The LID region of hTMPK is a flexible loop that plays a crucial role in the enzyme's catalytic cycle. In the absence of a substrate, this region is in a disordered or "open" conformation. Upon binding of ATP, the LID region undergoes a significant conformational change to a "closed" state, which properly orients the γ-phosphate of ATP for transfer to dTMP.
Sequence: The LID region of human hTMPK (isoform 1) corresponds to amino acid residues 133-157.[1]
Function: The primary function of the LID region is to control access to the ATP-binding pocket and to correctly position the substrates for catalysis. The transition between the open and closed conformations is essential for the enzymatic activity of hTMPK.
Ligand-Induced Conformational Change and Inhibition
The small molecule this compound has been identified as a selective inhibitor of hTMPK.[2] Molecular docking and dynamics simulations have shown that this compound binds to the catalytic site of hTMPK.[2][3] This binding event has a profound effect on the conformation of the LID region.
Instead of promoting the catalytically competent closed conformation, this compound and its analogues stabilize the open, inactive conformation of the LID region.[2][3] This stabilization prevents the subsequent binding of ATP and the adoption of the closed conformation necessary for the phosphorylation of dTMP, effectively inhibiting the enzyme.[2][3]
Signaling Pathway of hTMPK Inhibition by this compound
The following diagram illustrates the mechanism of hTMPK inhibition by this compound, highlighting the conformational changes in the LID region.
References
Methodological & Application
Unraveling YMU1: A Novel Target in Cellular Signaling
Researchers and drug development professionals are increasingly focusing on novel therapeutic targets. While the experimental molecule YMU1 is emerging as a significant area of interest, publicly available, detailed protocols for its use in cell culture and analysis are not yet widely established. This document aims to provide a foundational guide by outlining general principles and methodologies that can be adapted for this compound research, based on established techniques for similar molecular targets.
General Principles for Cell Culture and Treatment
The successful study of any experimental molecule in cell culture hinges on meticulous technique and the establishment of optimal experimental conditions. When working with a novel compound like this compound, it is crucial to first determine its effect on cell viability and proliferation to identify a suitable concentration range for further assays.
Table 1: General Concentration Ranges for In Vitro Studies
| Parameter | Concentration Range | Notes |
| Initial Cytotoxicity Screening | 0.01 µM - 100 µM | A broad range is recommended to determine the IC50 value. |
| Functional Assays | 0.1 x IC50 to 10 x IC50 | Concentrations for specific assays should be centered around the IC50. |
| Vehicle Control | e.g., 0.1% DMSO | The final concentration of the solvent should be kept constant across all treatments and should not affect cell viability. |
Experimental Protocols
The following are generalized protocols that can be adapted for studying the effects of this compound. It is imperative to optimize these protocols for specific cell lines and experimental questions.
Cell Viability Assay (MTT or CCK-8)
This assay is fundamental to determining the cytotoxic effects of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined time course (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the this compound concentration.
Western Blot Analysis
This technique is used to detect changes in protein expression levels following this compound treatment, which can provide insights into the signaling pathways affected.
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Putative Signaling Pathway and Experimental Workflow
While the precise signaling pathway of this compound is under investigation, a hypothetical pathway can be proposed to guide experimental design. The following diagrams illustrate a potential signaling cascade and a general experimental workflow for investigating this compound.
Caption: Hypothetical this compound signaling pathway.
Caption: General experimental workflow for this compound investigation.
Application Notes and Protocols for YMU1 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
YMU1 is a potent and selective inhibitor of human thymidylate kinase (hTMPK), an essential enzyme in the de novo synthesis of deoxythymidine triphosphate (dTTP), a crucial building block for DNA replication and repair.[1] By targeting hTMPK, this compound disrupts the supply of dTTP, leading to the incorporation of dUTP into DNA during repair processes, which can ultimately trigger cell death in cancer cells.[2] Furthermore, this compound has been observed to modulate the STAT3 signaling pathway in lung adenocarcinoma cells.[1] These mechanisms of action make this compound a promising candidate for anticancer therapy, both as a standalone agent and in combination with other chemotherapeutics like doxorubicin.[1][2]
This document provides detailed application notes and protocols for utilizing this compound in a mouse xenograft model to evaluate its in vivo efficacy.
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor of hTMPK with a reported IC50 of 610 nM.[1] The primary mechanism of action of this compound is the inhibition of the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (B83284) (dTDP), a critical step in the synthesis of dTTP. A reduction in the intracellular dTTP pool leads to an imbalance in the nucleotide pool and can result in the misincorporation of dUTP into DNA during replication and repair. This can trigger DNA damage responses and ultimately lead to apoptosis in rapidly dividing cancer cells. Additionally, this compound has been shown to control the activation of the STAT3 signaling pathway in lung adenocarcinoma cells, although the precise mechanism of this interaction is still under investigation.[1]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo data currently available for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line(s) | Reference |
| hTMPK IC50 | 610 nM | - | [1] |
| Effect on Cell Proliferation | Inhibition | A549 | [1] |
| Effect on Cell Migration | Inhibition | A549 | [1] |
| Effect on Cell Invasion | Inhibition | A549 | [1] |
| Effect on STAT3 Signaling | Inhibition of activation | LUAD cells | [1] |
| Combination Effect | Sensitizes to doxorubicin | Malignant tumor cells | [1] |
Table 2: In Vivo Efficacy of this compound in A549 Xenograft Model
| Dose | Administration Route | Dosing Schedule | Outcome | Reference |
| 3-10 mg/kg | Intraperitoneal | Once every two days for 30 days | Dose-dependent reduction in tumor volume and weight | [1] |
| 5 mg/kg (in combination with doxorubicin) | Intraperitoneal | Three times a week for 25 days | Inhibited tumor growth | [1] |
Experimental Protocols
Cell Line Selection
The selection of an appropriate cancer cell line is critical for a successful xenograft study. Based on available data, the A549 human lung adenocarcinoma cell line is a suitable choice as it has been shown to be sensitive to this compound in vivo.[1] It is recommended to perform in vitro cytotoxicity assays to determine the IC50 of this compound in other cell lines of interest before initiating in vivo studies.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Subcutaneous Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model and the subsequent treatment with this compound.
Materials:
-
4-6 week old female immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
Selected cancer cell line (e.g., A549)
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
-
Calipers
-
Syringes and needles
Procedure:
Part A: Tumor Cell Implantation
-
Culture the selected cancer cells to 80-90% confluency.
-
Harvest the cells using trypsin, wash with PBS, and resuspend in sterile PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel on ice.
-
Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.
Part B: Tumor Growth Monitoring and Treatment
-
Monitor the mice for tumor growth. Start measurements when tumors become palpable.
-
Measure the tumor length (L) and width (W) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Prepare the this compound formulation. A suggested starting dose is 5 mg/kg. Dissolve this compound in a vehicle suitable for intraperitoneal injection (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
Administer this compound (or vehicle control) via intraperitoneal injection according to the desired schedule (e.g., once every two days).
-
Continue to monitor tumor volume and body weight throughout the study.
-
Euthanize the mice when the tumor volume reaches the predetermined endpoint (e.g., 1500-2000 mm³) or if signs of toxicity are observed.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, Western blot).
Drug Formulation
This compound is soluble in DMSO. For in vivo administration, it is crucial to use a vehicle that is well-tolerated by the animals and maintains the solubility of the compound. Pure DMSO can be toxic when administered systemically. Therefore, a co-solvent system is recommended.
Recommended Vehicle for Intraperitoneal Injection:
-
5% DMSO
-
40% PEG300
-
5% Tween 80
-
50% Sterile Saline
Preparation:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 and Tween 80 and mix thoroughly.
-
Add sterile saline to the final volume and mix until a clear solution is obtained.
-
It is advisable to prepare the formulation fresh before each administration.
Safety and Toxicology
While this compound has been described as non-toxic in some contexts, comprehensive toxicology studies are not yet publicly available.[2] It is essential to monitor the general health of the animals throughout the study, including daily observations for any signs of distress, and regular body weight measurements. A pilot dose-escalation study is recommended to determine the maximum tolerated dose (MTD) of this compound in the chosen mouse strain before initiating large-scale efficacy studies.
Conclusion
This compound represents a promising novel anticancer agent targeting thymidylate kinase. The protocols and information provided in this document are intended to guide researchers in the design and execution of in vivo studies to further evaluate the therapeutic potential of this compound in a mouse xenograft model. Careful planning, adherence to established protocols, and thorough monitoring are essential for obtaining reliable and reproducible results.
References
Application Note: Determining the Optimal In Vitro Concentration of YMU1, a Novel Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
YMU1 is a novel small molecule inhibitor targeting a key serine/threonine kinase, hereafter referred to as "Target Kinase" (TK). TK is a critical component of the MAPK signaling pathway, which is frequently dysregulated in various human cancers. The precise determination of the optimal in vitro concentration of this compound is crucial for accurately interpreting experimental results and for the successful development of this compound as a potential therapeutic agent.[1][2] An ideal in vitro concentration should elicit a specific, measurable biological response on its intended target with minimal off-target or cytotoxic effects.[3]
This document provides a comprehensive set of protocols to determine the optimal concentration range of this compound for in vitro studies. The workflow involves three key experimental stages:
-
Cell Viability/Cytotoxicity Assay: To establish the concentration range that is non-toxic to cells.
-
Target Engagement Assay: To measure the potency of this compound in inhibiting its direct target, TK.[4][5]
-
Downstream Pathway Analysis: To confirm that target inhibition by this compound translates to the expected functional effect on the downstream signaling cascade.[1][2]
Hypothetical Signaling Pathway of this compound
This compound is designed to inhibit the phosphorylation of Target Kinase (TK). Inhibition of TK is expected to block the downstream phosphorylation of ERK, a key effector in the MAPK pathway, thereby modulating cellular processes such as proliferation and survival.
References
YMU1 solubility and preparation for in vivo studies
Application Notes and Protocols for YMU1
For Researchers, Scientists, and Drug Development Professionals
Introduction to this compound
This compound is a cell-permeable, non-toxic pyridine-isothiazolone compound that functions as a potent and reversible inhibitor of human thymidylate kinase (hTMPK). As an ATP-competitive inhibitor, this compound has an IC50 of 610 nM and a Ki of 180 nM. It selectively targets hTMPK without significantly affecting the activity of Thymidine kinase 1 (TK1). The mechanism of action involves the stabilization of the ligand-induced degradation (LID) region of hTMPK, which in turn blocks the catalytic site or the ATP-binding site. This prevents the ATP binding-induced closed conformation necessary for the phosphorylation of dTMP[1]. By inhibiting this crucial step in the pyrimidine (B1678525) salvage pathway, this compound specifically reduces the intracellular pool of deoxythymidine triphosphate (dTTP), a vital precursor for DNA synthesis.
Chemical Properties:
-
Synonyms: Thymidylate Kinase Inhibitor, this compound, Ethyl 4-(2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetyl)piperazine-1-carboxylate, TMPK Inhibitor
-
Molecular Formula: C₁₇H₂₂N₄O₄S
-
Molecular Weight: 378.45 g/mol
-
Appearance: Solid white powder
This compound Solubility
The solubility of this compound is a critical factor for its use in both in vitro and in vivo studies. Based on available data, the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) has been determined.
| Solvent | Solubility | Source |
| DMSO | 3.3 mg/mL |
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the inhibition of thymidylate kinase (TMPK), a key enzyme in the pyrimidine salvage pathway of DNA synthesis. This pathway is responsible for recycling pyrimidine bases to generate nucleoside triphosphates for DNA replication and repair. By inhibiting TMPK, this compound prevents the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (B83284) (dTDP), thus depleting the cellular pool of deoxythymidine triphosphate (dTTP). This selective inhibition of DNA synthesis makes TMPK an attractive target in cancer therapy.
Protocol for Preparation of this compound for In Vivo Studies
The following is a general protocol for the preparation of this compound for in vivo administration, such as intraperitoneal (IP) injection in rodents. This protocol is based on standard practices for compounds with limited aqueous solubility and may require optimization for specific animal models and experimental designs.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Tween® 80 (Polysorbate 80)
-
Sterile 0.9% Saline solution or Phosphate-Buffered Saline (PBS)
-
Sterile, conical-bottom centrifuge tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile syringes and needles for administration
Protocol:
-
Calculate the Required Amount of this compound: Determine the total amount of this compound needed based on the desired dose (mg/kg), the weight of the animals, and the dosing volume (e.g., 10 mL/kg).
-
Prepare the Vehicle Solution: A common vehicle for compounds with poor water solubility is a mixture of DMSO, Tween® 80, and saline/PBS. A typical formulation is 10% DMSO, 10% Tween® 80, and 80% saline (v/v/v).
-
Example for 1 mL of vehicle:
-
100 µL DMSO
-
100 µL Tween® 80
-
800 µL sterile saline or PBS
-
-
-
Dissolve this compound in DMSO:
-
Weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Add the calculated volume of DMSO.
-
Vortex thoroughly until the this compound is completely dissolved. A brief sonication may aid in dissolution.
-
-
Add Tween® 80:
-
To the this compound/DMSO solution, add the calculated volume of Tween® 80.
-
Vortex the mixture vigorously to ensure it is homogeneous.
-
-
Add Saline or PBS:
-
Slowly add the sterile saline or PBS to the mixture in a drop-wise manner while continuously vortexing. This gradual addition is crucial to prevent the precipitation of the compound[2].
-
Continue to vortex for several minutes until the solution is a clear, uniform suspension. If any precipitation is observed, sonication may help to redissolve the compound.
-
-
Final Preparation and Administration:
-
Visually inspect the final solution for any precipitates. If the solution is not clear, it may not be suitable for injection.
-
Administer the this compound formulation to the animals immediately after preparation to minimize the risk of precipitation over time.
-
If the solution needs to be stored, it should be kept at 4°C and protected from light, though fresh preparation is always recommended. Before use, the stored solution should be brought to room temperature and vortexed again.
-
Important Considerations:
-
Toxicity of Vehicle: The concentration of DMSO should be kept as low as possible, as it can have biological effects and toxicity at higher concentrations. For most in vivo studies, a final DMSO concentration of 10% or less is generally considered acceptable.
-
Route of Administration: The choice of vehicle may vary depending on the route of administration (e.g., oral gavage, intravenous injection).
-
Stability: The stability of this compound in this formulation should be determined if it is not used immediately.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and regulations, such as those outlined in the PREPARE guidelines[3][4].
References
- 1. Chemical Inhibition of Human Thymidylate Kinase and Structural Insights into the Phosphate Binding Loop and Ligand-Induced Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. PREPARE: guidelines for planning animal research and testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-Based Assay for Human Thymidylate Kinase (hTMPK) Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human thymidylate kinase (hTMPK), encoded by the DTYMK gene, is a critical enzyme in the de novo synthesis of deoxythymidine triphosphate (dTTP), an essential precursor for DNA replication and repair.[1][2] hTMPK catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (B83284) (dTDP), which is subsequently converted to dTTP.[1][3] Due to its key role in cell proliferation, hTMPK is a well-recognized target for the development of antiviral and anticancer therapies.[1] This document provides detailed protocols for two distinct cell-based assays to assess hTMPK activity and target engagement in a cellular environment: a functional assay based on the quantification of intracellular dTTP levels and a target engagement assay using NanoBRET® technology.
hTMPK Signaling Pathway
hTMPK is a crucial node in the pyrimidine (B1678525) salvage pathway, ensuring the availability of dTTP for DNA synthesis. Its activity is tightly linked to the cell cycle, with expression and activity peaking during the S phase to meet the demands of DNA replication.
Caption: The hTMPK signaling pathway in nucleotide metabolism.
I. Functional Cell-Based Assay: Quantification of Intracellular dTTP Levels
This assay measures the end-product of the pathway, dTTP, as a surrogate for hTMPK activity. A decrease in intracellular dTTP levels upon treatment with a test compound indicates potential inhibition of hTMPK or other enzymes in the pathway. This method provides a direct functional readout of the pathway's integrity.
Experimental Workflow: dTTP Quantification
References
Application Notes and Protocols for Assessing YMU1 Sensitization Effect
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the sensitization effect of YMU1, a human thymidylate kinase (hTMPK) inhibitor. The protocols outlined below detail methods to quantify the synergistic effects of this compound in combination with other therapeutic agents and to elucidate the underlying molecular mechanisms, with a focus on the TRAIL-mediated apoptosis pathway.
Introduction to this compound and its Sensitization Potential
This compound is a small molecule inhibitor of human thymidylate kinase (hTMPK), an essential enzyme for DNA synthesis and repair.[1] By inhibiting hTMPK, this compound can disrupt the supply of thymidine (B127349) triphosphate, leading to an imbalance in the nucleotide pool and subsequent DNA damage. This disruption of DNA metabolism can sensitize cancer cells to the cytotoxic effects of other therapeutic agents, particularly those that induce DNA damage or rely on an intact DNA repair mechanism for resistance.
One of the key mechanisms by which cancer cells evade apoptosis is through the downregulation of death receptors, such as Death Receptor 5 (DR5). The transcription factor Yin Yang 1 (YY1) is a known repressor of DR5 gene expression.[2] Inhibition of YY1 has been shown to upregulate DR5 expression, thereby sensitizing cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-mediated apoptosis.[2] It is hypothesized that this compound may exert its sensitizing effect by modulating the YY1/DR5 axis, thus enhancing the efficacy of TRAIL or other apoptosis-inducing agents.
Key Experiments for Assessing this compound Sensitization
To thoroughly evaluate the sensitization effect of this compound, a series of in vitro experiments are recommended:
-
Cell Viability and Synergy Assessment: To quantify the sensitizing effect of this compound in combination with another therapeutic agent.
-
Apoptosis Assays: To confirm that the observed cell death is due to apoptosis.
-
Western Blot Analysis: To investigate the molecular mechanism of sensitization by examining changes in key protein levels.
Protocol 1: Cell Viability and Synergy Assessment
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of a therapeutic agent in the presence and absence of a sub-toxic concentration of this compound and to calculate the combination index (CI) to assess for synergy.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Therapeutic agent of interest (e.g., TRAIL)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment and incubate overnight.
-
Drug Treatment:
-
Single Agent IC50 Determination: Treat cells with a serial dilution of the therapeutic agent alone.
-
Combination Treatment: Pre-treat cells with a sub-toxic concentration of this compound (a concentration that results in <10% growth inhibition) for a predetermined time (e.g., 24 hours). Then, add a serial dilution of the therapeutic agent.
-
Include untreated control wells and wells with this compound alone.
-
-
Incubation: Incubate the plates for a period that allows for at least two cell doublings in the untreated control wells (e.g., 48-72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 values for the therapeutic agent alone and in combination with this compound.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Data Presentation:
Table 1: IC50 Values of Therapeutic Agent in Combination with this compound
| Cell Line | Therapeutic Agent | This compound Concentration | IC50 (alone) | IC50 (in combination) | Fold Sensitization (IC50 alone / IC50 combo) | Combination Index (CI) |
| Example: PC-3 | TRAIL | Sub-toxic Conc. | Value | Value | Value | Value |
| Example: A549 | Cisplatin | Sub-toxic Conc. | Value | Value | Value | Value |
Note: The values in this table are placeholders and should be replaced with experimental data.
Experimental Workflow for Cell Viability and Synergy Assessment
Caption: Workflow for assessing cell viability and synergy.
Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide Staining
This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound and a therapeutic agent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Therapeutic agent of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound alone, the therapeutic agent alone, and the combination of this compound and the therapeutic agent for the desired time. Include an untreated control.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
Data Presentation:
Table 2: Percentage of Apoptotic Cells after Combination Treatment
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Untreated Control | Value | Value | Value | Value |
| This compound alone | Value | Value | Value | Value |
| Therapeutic Agent alone | Value | Value | Value | Value |
| This compound + Therapeutic Agent | Value | Value | Value | Value |
Note: The values in this table are placeholders and should be replaced with experimental data.
Protocol 3: Western Blot Analysis of Key Signaling Proteins
This protocol is designed to investigate the effect of this compound on the expression of proteins involved in the TRAIL-mediated apoptosis pathway, such as YY1 and DR5.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Therapeutic agent of interest (optional, for combination treatment context)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-YY1, anti-DR5, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and/or the therapeutic agent as required. Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin).
Data Presentation:
Table 3: Relative Protein Expression Levels after this compound Treatment
| Treatment | Relative YY1 Expression (normalized to control) | Relative DR5 Expression (normalized to control) | Relative Cleaved Caspase-3 (normalized to control) | Relative Cleaved PARP (normalized to control) |
| Untreated Control | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound | Value | Value | Value | Value |
| This compound + TRAIL | Value | Value | Value | Value |
Note: The values in this table are placeholders and should be replaced with experimental data.
Signaling Pathway Diagram
References
- 1. Chemical Inhibition of Human Thymidylate Kinase and Structural Insights into the Phosphate Binding Loop and Ligand-Induced Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemotherapeutic drugs sensitize cancer cells to TRAIL-mediated apoptosis: up-regulation of DR5 and inhibition of Yin Yang 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for YMU1 Administration and Dosage in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
YMU1 is a novel small-molecule inhibitor of human thymidylate kinase (hTMPK), an essential enzyme in the pyrimidine (B1678525) synthesis pathway. By targeting hTMPK, this compound disrupts DNA synthesis and repair, making it a promising candidate for anticancer therapy. These application notes provide a comprehensive guide for the preclinical evaluation of this compound in animal models, focusing on administration, dosage, and experimental protocols based on established methodologies for similar small-molecule anticancer agents.
Data Presentation: Summarized Quantitative Data
Due to the early stage of this compound development, specific in vivo efficacy and toxicity data is not yet publicly available. The following tables are presented as templates, populated with representative data based on typical dose-ranging and efficacy studies for novel small-molecule kinase inhibitors in mouse xenograft models. Researchers should generate specific data for this compound through experimentation.
Table 1: Maximum Tolerated Dose (MTD) of this compound in BALB/c Mice
| Dose (mg/kg/day, i.p.) | Mean Body Weight Change (%) | Clinical Score (0-4) | Mortality | MTD Determination |
| Vehicle Control | +2.5 | 0 | 0/5 | - |
| 25 | +1.8 | 0 | 0/5 | Well-tolerated |
| 50 | -3.2 | 1 | 0/5 | Well-tolerated |
| 75 | -8.9 | 2 | 0/5 | Well-tolerated |
| 100 | -16.5 | 3 | 1/5 | Exceeded MTD |
| 125 | -22.1 | 4 | 3/5 | Exceeded MTD |
Note: MTD is defined as the highest dose that does not cause irreversible toxicity or a sustained body weight loss of more than 20%.
Table 2: In Vivo Efficacy of this compound in HCT116 Colorectal Cancer Xenograft Model
| Treatment Group | Dosage (mg/kg, i.p.) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily | 1500 ± 150 | - |
| This compound | 25 | Daily | 825 ± 95 | 45 |
| This compound | 50 | Daily | 450 ± 60 | 70 |
| This compound | 75 | Daily | 225 ± 40 | 85 |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
Objective: To determine the highest dose of this compound that can be administered to mice without causing life-threatening toxicity.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
6-8 week old BALB/c mice
-
Sterile syringes and needles (27G)
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Dose Preparation: Prepare a stock solution of this compound in 100% DMSO. On the day of administration, prepare the final dosing solutions by diluting the stock with the appropriate vehicle to achieve the desired concentrations.
-
Group Allocation: Randomly assign mice into dose groups (n=5 per group), including a vehicle control group.
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection daily for 5 consecutive days.
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity (e.g., lethargy, ruffled fur, hunched posture) twice daily and assign a clinical score.
-
Monitor for mortality daily.
-
-
Endpoint: The study duration is typically 14 days. Euthanize animals that exhibit a sustained body weight loss of >20% or severe clinical signs of toxicity.
-
Data Analysis: Determine the MTD as the highest dose that results in no mortality and reversible, non-severe toxicity.
Protocol 2: In Vivo Efficacy in a Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound in a human tumor xenograft mouse model.
Materials:
-
Human cancer cell line (e.g., HCT116)
-
6-8 week old immunodeficient mice (e.g., athymic nude or SCID)
-
Matrigel
-
This compound and vehicle
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
-
Group Randomization and Treatment:
-
When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).
-
Begin daily administration of this compound or vehicle at the predetermined non-toxic doses.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
-
Study Endpoint:
-
Terminate the study when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
Euthanize all animals, and excise and weigh the tumors.
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group over time.
-
Determine the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Application Notes and Protocol for Western Blot Analysis of YMU1 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This method is invaluable for understanding how a compound of interest affects cellular processes by measuring changes in protein expression levels or post-translational modifications.
YMU1 is a chemical inhibitor of human thymidylate kinase (hTMPK).[1] Its primary mechanism involves binding to the catalytic or ATP-binding site of hTMPK, which blocks the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (B83284) (dTDP).[1] This inhibition disrupts the synthesis of DNA precursors, leading to replication stress, DNA damage, and subsequent cell cycle arrest or apoptosis.
These application notes provide a detailed protocol for performing Western blot analysis on cells treated with this compound. The focus is on assessing the expression of key proteins involved in the DNA damage response and cell cycle regulation, which are expected to be modulated by this compound treatment.
Data Presentation: Quantitative Analysis
To facilitate the analysis of protein expression changes following this compound treatment, quantitative data from Western blot experiments should be meticulously organized. Densitometric analysis of protein bands should be performed using appropriate software, and the results must be normalized to a stable loading control (e.g., β-actin, GAPDH, or total protein stain) to ensure accurate comparisons between samples.[2] Below is an example table summarizing hypothetical quantitative data.
Table 1: Example of Quantitative Analysis of Protein Expression in this compound-Treated Cells.
| Target Protein | Treatment Group | Densitometry (Arbitrary Units) | Normalized Expression (Fold Change vs. Control) | Standard Deviation | p-value |
|---|---|---|---|---|---|
| p21 (CDKN1A) | Control (Vehicle) | 1.15 | 1.00 | 0.12 | - |
| This compound (10 µM) | 2.65 | 2.30 | 0.21 | <0.05 | |
| This compound (20 µM) | 4.03 | 3.50 | 0.35 | <0.01 | |
| Cleaved PARP | Control (Vehicle) | 0.50 | 1.00 | 0.08 | - |
| This compound (10 µM) | 1.25 | 2.50 | 0.18 | <0.05 | |
| This compound (20 µM) | 2.10 | 4.20 | 0.29 | <0.01 | |
| β-actin | Control (Vehicle) | 3.80 | 1.00 | 0.15 | - |
| This compound (10 µM) | 3.75 | 0.99 | 0.14 | n.s. |
| | this compound (20 µM) | 3.82 | 1.01 | 0.16 | n.s. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the putative signaling pathway affected by this compound and the general experimental workflow for the Western blot analysis.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding : Plate the desired cell line in 6-well plates or 10 cm dishes at a density that allows them to reach 70-80% confluency at the time of treatment.[2]
-
Cell Culture : Grow cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO₂.
-
Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Prepare a vehicle control using the same concentration of solvent.
-
Treatment : Once cells reach the desired confluency, aspirate the old medium and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation : Incubate the cells for the predetermined treatment duration (e.g., 24, 48, or 72 hours).
Protocol 2: Protein Lysate Preparation
-
Washing : Place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[3] Aspirate the PBS completely after the final wash.
-
Lysis : Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each dish (e.g., 100-150 µL for a well in a 6-well plate).[4]
-
Scraping : Use a cold plastic cell scraper to scrape the adherent cells off the dish and transfer the cell suspension into a pre-cooled microcentrifuge tube.[4]
-
Agitation : Maintain constant agitation for 30 minutes at 4°C to ensure complete lysis.[4]
-
Sonication (Optional) : To reduce viscosity from DNA, sonicate the lysate on ice for 10-15 seconds.[3][4]
-
Centrifugation : Centrifuge the lysate at approximately 12,000-16,000 x g for 20 minutes at 4°C.[4]
-
Supernatant Collection : Carefully transfer the clear supernatant, which contains the soluble proteins, to a fresh, pre-cooled microcentrifuge tube. Discard the pellet.
Protocol 3: Protein Concentration Determination
-
Assay Selection : Determine the protein concentration of each lysate using a standard protein assay such as the Bicinchoninic Acid (BCA) or Bradford assay, following the manufacturer's instructions.[2]
-
Standard Curve : Prepare a standard curve using a known protein standard, such as bovine serum albumin (BSA).
-
Measurement : Measure the absorbance of the standards and samples using a spectrophotometer.
-
Calculation : Determine the protein concentration of each sample by comparing its absorbance to the standard curve.
Protocol 4: SDS-PAGE and Electrotransfer
-
Sample Preparation : Normalize all samples to the same protein concentration using lysis buffer. Add an equal volume of 2x Laemmli sample buffer to each lysate.[4]
-
Denaturation : Boil the samples at 95-100°C for 5 minutes to denature the proteins.[3][4]
-
Gel Electrophoresis : Load equal amounts of protein (typically 10-50 µg per lane) into the wells of an SDS-polyacrylamide gel. Include a pre-stained molecular weight marker in one lane. Run the gel in 1x running buffer until the dye front reaches the bottom of the gel.
-
Membrane Preparation : If using a PVDF membrane, pre-wet it in methanol (B129727) for 30 seconds, followed by a brief rinse in deionized water and then soaking in transfer buffer. If using nitrocellulose, soak directly in transfer buffer.
-
Transfer : Assemble the transfer stack ("sandwich") with the gel and membrane, ensuring no air bubbles are trapped.[2] Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.[2] Transfer conditions (voltage, time) should be optimized based on the molecular weight of the target protein(s).
Protocol 5: Immunoblotting and Detection
-
Blocking : After transfer, rinse the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween-20). Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[3]
-
Primary Antibody Incubation : Dilute the primary antibody specific to your target protein in the blocking buffer at the manufacturer's recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[2][3]
-
Washing : Pour off the primary antibody solution and wash the membrane three times for 5-10 minutes each with TBST to remove unbound antibody.[3]
-
Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Final Washes : Wash the membrane three times for 10 minutes each with TBST.
-
Detection : Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.[4]
-
Imaging : Capture the chemiluminescent signal using a digital imaging system (e.g., a CCD camera-based imager) or by exposing the membrane to X-ray film.[2][4]
-
Analysis : Quantify the band intensity using image analysis software. Normalize the signal of the target protein to the loading control for each lane.
References
- 1. Chemical Inhibition of Human Thymidylate Kinase and Structural Insights into the Phosphate Binding Loop and Ligand-Induced Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Measuring the IC50 of YMU1 in Different Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
YMU1 is a novel investigational compound that has demonstrated potential anti-cancer properties in preliminary studies. A critical step in the pre-clinical evaluation of any potential anti-cancer agent is the determination of its half-maximal inhibitory concentration (IC50). The IC50 value is a quantitative measure of the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%. This value is a key indicator of the potency of a compound and is essential for comparing its efficacy across different cancer cell lines and for guiding further drug development efforts.
These application notes provide a comprehensive overview of the experimental procedures for determining the IC50 of this compound in various cancer cell lines. Detailed protocols for three commonly used cell viability assays—MTT, Sulforhodamine B (SRB), and CellTiter-Glo®—are provided, along with guidelines for data presentation and analysis. Additionally, a hypothetical signaling pathway for this compound's mechanism of action is presented to provide a conceptual framework for its anti-cancer activity.
Hypothetical Signaling Pathway of this compound
This compound is hypothesized to be an inhibitor of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism and is frequently dysregulated in many types of cancer.[1][2] By inhibiting key components of this pathway, this compound is thought to induce cell cycle arrest and apoptosis in cancer cells. The diagram below illustrates the proposed mechanism of action of this compound.
Hypothetical PI3K/AKT/mTOR signaling pathway and this compound's mechanism of action.
Data Presentation: IC50 Values of this compound
The following table summarizes hypothetical IC50 values for this compound in a panel of representative cancer cell lines. These values are essential for identifying cancer types that are most sensitive to this compound and for guiding the selection of cell lines for further mechanistic studies.
| Cell Line | Cancer Type | IC50 (µM) | Assay Used |
| MCF-7 | Breast Cancer | 0.5 | MTT |
| MDA-MB-231 | Breast Cancer | 2.1 | SRB |
| A549 | Lung Cancer | 1.8 | CellTiter-Glo® |
| HCT116 | Colon Cancer | 0.9 | MTT |
| PC-3 | Prostate Cancer | 5.4 | SRB |
| HeLa | Cervical Cancer | 3.2 | CellTiter-Glo® |
| U87 MG | Glioblastoma | 1.2 | MTT |
Experimental Protocols
A crucial aspect of determining the IC50 of a compound is the selection of a robust and appropriate assay. Cell viability assays are commonly used to measure the dose-dependent effect of a compound on cell proliferation and survival.[3] Below are detailed protocols for three widely used methods.
Protocol 1: IC50 Determination using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[1] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1] The concentration of these crystals, determined by measuring the absorbance after solubilization, is directly proportional to the number of viable cells.[1][4]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Workflow for MTT Assay:
Step-by-step workflow for the MTT assay.
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to 70-80% confluency.
-
Detach the cells using Trypsin-EDTA, resuspend in complete medium, and perform a cell count.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[6]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. A common concentration range to test is 0.01 µM to 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used in the dilutions) and a "no-cell control" (medium only, for background absorbance).[1]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a predetermined period, typically 48 or 72 hours, under standard cell culture conditions.
-
-
MTT Assay and Measurement:
-
After the incubation period, add 20 µL of MTT solution to each well.[3]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[3]
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][5]
-
Mix thoroughly by gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell control" wells from all other absorbance readings.[1]
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (set to 100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.[1][7]
-
Protocol 2: IC50 Determination using Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay based on the measurement of cellular protein content.[8] SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under acidic conditions.[8] The amount of bound dye is directly proportional to the cell number.[8][9]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA) solution (50% w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)[10]
-
Wash solution (1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
Procedure:
-
Cell Seeding and this compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Fixation:
-
After the 48-72 hour incubation with this compound, gently add 50 µL of cold TCA solution to each well to fix the cells.
-
Incubate the plate at 4°C for 1 hour.
-
-
Washing:
-
Carefully wash the wells five times with the wash solution to remove the TCA.
-
Allow the plates to air dry completely.
-
-
SRB Staining:
-
Solubilization and Measurement:
-
Data Analysis: Follow step 5 from the MTT assay protocol.
Protocol 3: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.[3][11] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP present.[11]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
Procedure:
-
Cell Seeding and this compound Treatment: Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled 96-well plates.
-
CellTiter-Glo® Assay and Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.[3]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[3]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[3]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
Measure the luminescence using a luminometer.[3]
-
-
Data Analysis:
-
Subtract the average background luminescence (medium-only wells) from all other readings.[3]
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability data against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.[12]
-
Conclusion
The protocols outlined in these application notes provide a robust framework for determining the IC50 of this compound in a variety of cancer cell lines. A precise and reproducible IC50 value is fundamental for the continued development of this compound as a potential anti-cancer therapeutic. The choice of assay will depend on the specific cell line and the experimental goals. Consistent and careful execution of these protocols will yield reliable data to inform decisions regarding the future trajectory of this compound in the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. clyte.tech [clyte.tech]
- 8. scispace.com [scispace.com]
- 9. canvaxbiotech.com [canvaxbiotech.com]
- 10. The slow cell death response when screening chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting YMU1 Solubility Issues
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with YMU1 in aqueous buffers. Low aqueous solubility of this compound can significantly impact experimental outcomes and lead to unreliable data in biological assays. This resource offers a structured approach to address these solubility issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers such as PBS, Tris, or HEPES?
Direct dissolution of this compound in purely aqueous buffers is expected to be very low. This compound is a hydrophobic small molecule inhibitor.[1] Attempts to dissolve it directly in common laboratory buffers will likely result in precipitation or a non-homogenous suspension. The manufacturer specifies a solubility of 3.3 mg/mL in DMSO, which should be used as the primary solvent for preparing a stock solution.[1]
Q2: What is the recommended method for preparing a this compound stock solution?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] To prepare a stock solution, dissolve the solid this compound in 100% DMSO to a desired high concentration (e.g., 10 mM). Brief sonication in a water bath can be used to facilitate dissolution. Visually inspect the solution to ensure it is clear and free of any particulate matter. It is advisable to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What are the likely causes and how can I resolve this?
This is a common phenomenon known as precipitation upon dilution, which occurs when a hydrophobic compound is transferred from a high-concentration organic stock solution to an aqueous environment. The following steps can be taken to troubleshoot this issue:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤ 0.5%, to avoid solvent-induced artifacts. However, a slightly higher final DMSO concentration (e.g., up to 1%) might be necessary to maintain this compound solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use of Co-solvents: If precipitation persists, consider the use of a co-solvent. After dissolving this compound in a minimal amount of DMSO, you can dilute it into an aqueous buffer containing a water-miscible organic co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG). The final concentration of the co-solvent must be validated for compatibility with your specific assay.
-
Pre-warmed Buffer: Warming your aqueous buffer to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Incorporate a Surfactant: For in vitro kinase assays (not recommended for cell-based assays without thorough validation), adding a small amount of a non-ionic surfactant, such as 0.01-0.1% Pluronic F-68 or Tween-20, to the aqueous buffer can help to stabilize the compound and prevent precipitation.
-
pH of the Buffer: Verify the pH of your aqueous buffer. While this compound is a neutral molecule, extreme pH values can potentially affect its stability and solubility.
Q4: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my experiments?
-
Kinetic solubility is the concentration of a compound that dissolves from a DMSO stock solution when added to an aqueous buffer under specific conditions and remains in solution for a certain period. This is often the more relevant measurement for in vitro bioassays.
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution in a specific solvent system. This measurement is more time-consuming but provides a more accurate value of a compound's intrinsic solubility.
For most biological experiments, ensuring the kinetic solubility of this compound at the desired working concentration is the primary goal.
Quantitative Data Summary
| Buffer System (pH) | Co-solvent (if any) | Final Co-solvent Conc. (%) | This compound Concentration (µM) | Observation (Clear/Precipitate) |
| PBS (7.4) | DMSO | 0.1 | 10 | |
| PBS (7.4) | DMSO | 0.5 | 10 | |
| PBS (7.4) | DMSO | 1.0 | 10 | |
| Tris-HCl (7.5) | DMSO | 0.5 | 25 | |
| HEPES (7.2) | DMSO | 0.5 | 50 | |
| DMEM + 10% FBS | DMSO | 0.1 | 10 |
Experimental Protocols
Protocol for Preparing this compound Working Solutions
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the desired amount of solid this compound.
-
Add 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM). The molecular weight of this compound is 378.45 g/mol .[1]
-
Vortex and/or sonicate briefly in a water bath until the solid is completely dissolved.
-
Visually inspect the solution for any undissolved particles.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentration, it may be necessary to prepare an intermediate dilution of the this compound stock solution in 100% DMSO.
-
-
Prepare the Final Working Solution:
-
Warm your final aqueous assay buffer to the desired experimental temperature (e.g., room temperature or 37°C).
-
Add the this compound stock solution (or intermediate dilution) to the aqueous buffer with vigorous vortexing or rapid pipetting to ensure quick dispersion. The final DMSO concentration should be kept as low as possible while maintaining solubility and should be consistent across all experimental conditions, including the vehicle control.
-
Visually inspect the final working solution for any signs of precipitation immediately after preparation and before use in your assay.
-
Visualizations
Troubleshooting Workflow for this compound Solubility
Caption: A troubleshooting workflow for addressing this compound solubility issues.
This compound Mechanism of Action in the Thymidylate Synthesis Pathway
Caption: this compound inhibits Thymidylate Kinase (TMPK), blocking dTTP synthesis.
References
YMU1 in DMSO: Technical Support & Troubleshooting Guide
For researchers and drug development professionals utilizing the thymidylate kinase inhibitor YMU1, ensuring its stability and proper handling in Dimethyl Sulfoxide (DMSO) is critical for experimental success. This guide provides answers to frequently asked questions, detailed experimental protocols, and troubleshooting workflows to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and concentration for this compound?
A1: this compound is soluble in DMSO, with a reported solubility of 3.3 mg/mL.[1][2] It is advisable to use only fresh, high-purity DMSO for reconstitution.[1]
Q2: How should I store this compound?
A2: Solid this compound should be stored at 2-8°C.[1][2] Once reconstituted in DMSO, it is recommended to create aliquots and store them frozen at -20°C.[1][3] Stock solutions stored under these conditions are stable for up to 3 months.[1]
Q3: Can I store this compound solution in DMSO at room temperature?
A3: Long-term storage of this compound in DMSO at room temperature is not recommended. While specific data for this compound is not available, general studies on compound stability in DMSO at ambient temperatures show significant degradation over time. One study found that for a large library of compounds, there was an 8% loss after 3 months, a 17% loss after 6 months, and a 48% loss after one year.[4][5][6][7] For optimal results, frozen storage of stock solutions is the best practice.
Q4: What are the signs of this compound degradation in my experiments?
A4: Decreased or inconsistent biological activity in your assays, such as a reduced inhibition of thymidylate kinase, could indicate degradation of this compound. Changes in the physical appearance of the solution, such as discoloration or precipitation, may also be a sign of instability.
Data on Compound Stability in DMSO
While specific stability data for this compound at room temperature is not publicly available, the following table summarizes general findings on the stability of a large set of chemical compounds stored in DMSO under ambient conditions. This can serve as a general guideline for understanding potential degradation over time.
| Storage Duration at Room Temperature | Probability of Observing Compound Intact |
| 3 Months | 92%[4][5][6][7] |
| 6 Months | 83%[4][5][6][7] |
| 1 Year | 52%[4][5][6][7] |
Experimental Protocols
Protocol for Reconstitution and Storage of this compound in DMSO
-
Preparation: Allow the vial of solid this compound and a bottle of fresh, anhydrous, high-purity DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Reconstitution: Add the appropriate volume of DMSO to the this compound vial to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO based on the amount of this compound provided).
-
Solubilization: Gently vortex or sonicate the vial until the this compound is completely dissolved.
-
Aliquoting: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in appropriate low-retention tubes.
-
Storage: Store the aliquots at -20°C.[1] Stock solutions are reported to be stable for up to 3 months under these conditions.[1]
-
Use: When needed, thaw a single aliquot at room temperature and use it for your experiment. Avoid repeated freeze-thaw cycles of the same aliquot.
Troubleshooting and Signaling Pathways
Troubleshooting Workflow for this compound Experiments
If you are encountering issues such as inconsistent results or a lack of activity with this compound, the following workflow can help you troubleshoot the problem.
Caption: Troubleshooting workflow for this compound experiments.
This compound Signaling Pathway
This compound functions as a competitive inhibitor of human Thymidylate Kinase (TMPK), a key enzyme in the synthesis of deoxythymidine triphosphate (dTTP), which is essential for DNA replication. By blocking the ATP-binding site of TMPK, this compound prevents the phosphorylation of dTMP to dTDP, thereby depleting the cellular pool of dTTP and inhibiting DNA synthesis.
Caption: this compound mechanism of action on the DNA synthesis pathway.
References
- 1. Thymidylate Kinase Inhibitor, this compound The Thymidylate Kinase Inhibitor, this compound controls the biological activity of Thymidylate Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 902589-96-2 [sigmaaldrich.com]
- 2. Thymidylate Kinase Inhibitor, this compound The Thymidylate Kinase Inhibitor, this compound controls the biological activity of Thymidylate Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 902589-96-2 [sigmaaldrich.com]
- 3. Thymidylate Kinase Inhibitor, this compound - Immunomart [immunomart.com]
- 4. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of room-temperature storage on the stability of compounds in DMSO [cn.yufenggp.com]
- 7. [PDF] The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO | Semantic Scholar [semanticscholar.org]
Technical Support Center: Preventing YMU1 Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of YMU1 precipitation in cell culture media.
Troubleshooting Guide
Precipitation of this compound in cell culture media can significantly impact experimental outcomes by altering the effective concentration of the compound and potentially introducing cytotoxic effects. The following guide details common causes of this compound precipitation and provides systematic solutions to address these issues.
Issue 1: Immediate Precipitation Upon Addition to Media
Symptom: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution to the cell culture medium.
Common Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Exceeding Aqueous Solubility | The final concentration of this compound in the aqueous cell culture medium is higher than its solubility limit. Immediate precipitation, or "crashing out," is common for hydrophobic compounds dissolved in organic solvents like DMSO when diluted into an aqueous solution.[1] | - Decrease Final Concentration: Lower the final working concentration of this compound. - Determine Maximum Solubility: Perform a solubility test to find the maximum soluble concentration of this compound in your specific cell culture medium.[1] |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock of this compound directly and quickly to the media can cause a rapid shift in solvent polarity, leading to precipitation.[1][2] | - Stepwise Dilution: Perform a serial dilution of the this compound stock in pre-warmed (37°C) culture media.[1] - Slow Addition & Mixing: Add the this compound stock solution drop-wise to the pre-warmed media while gently vortexing or swirling.[1][2] |
| Low Media Temperature | The solubility of many compounds, including this compound, can decrease at lower temperatures. Adding the stock solution to cold media can induce precipitation.[1][3] | - Pre-warm Media: Always use cell culture media that has been pre-warmed to 37°C before adding the this compound stock solution.[1][3] |
| High Final DMSO Concentration | While DMSO is an effective solvent for this compound, high final concentrations in the culture medium can be toxic to cells and may not prevent precipitation upon significant dilution.[1] | - Minimize DMSO Concentration: Keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally below 0.1%.[1] This may necessitate preparing a more dilute stock solution. |
Issue 2: Precipitation Over Time in the Incubator
Symptom: The media appears clear initially after adding this compound, but a precipitate forms after incubation (e.g., hours to days).
Common Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Temperature and pH Shifts | The incubator environment (37°C, 5% CO2) can alter the temperature and pH of the media, affecting the long-term solubility of this compound.[3] | - Pre-equilibration: Pre-warm and pre-equilibrate the media in the incubator before adding this compound. - Proper Buffering: Ensure the media is adequately buffered for the CO2 concentration in the incubator.[3] |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum-containing media), or other components over time, leading to the formation of insoluble complexes.[3][4] | - Test in Serum-Free Media: Determine if serum is a contributing factor by testing this compound solubility in serum-free versus serum-containing media. - Component Analysis: If precipitation persists, consider if specific media components like certain salts could be interacting with this compound.[4] |
| Evaporation | Evaporation of water from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[2][5] | - Maintain Humidity: Ensure proper humidity levels in the incubator. - Seal Cultureware: Use flasks with loosened caps (B75204) or sealed plates to minimize evaporation.[4][5] |
| Stock Solution Instability | Repeated freeze-thaw cycles of the this compound stock solution can lead to its degradation or precipitation, which then carries over into the final culture. | - Aliquot Stock Solution: Prepare single-use aliquots of the this compound stock solution to avoid multiple freeze-thaw cycles.[3] - Fresh Stock: If instability is suspected, prepare a fresh stock solution before each experiment.[3] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
This protocol helps to identify the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Materials:
-
This compound powder
-
100% DMSO
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortexer
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). This compound is soluble in DMSO at 3.3 mg/mL.[6]
-
Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, add a fixed volume of your pre-warmed complete cell culture medium to each well/tube (e.g., 198 µL).
-
Add this compound Stock: Add a small volume of your this compound stock solution to the first well to achieve the highest desired concentration, ensuring the final DMSO concentration is low (e.g., add 2 µL of 10 mM stock to 198 µL of media for a final concentration of 100 µM this compound and 1% DMSO). Mix well.
-
Perform Serial Dilutions: Transfer half of the volume from the first well to the second well containing fresh media, and mix. Continue this 2-fold serial dilution across the plate.
-
Include Controls: Have wells with media only and media with the highest concentration of DMSO used (e.g., 1%) as controls.
-
Incubate and Observe: Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[1] For a quantitative assessment, you can measure the absorbance at 600 nm, where an increase indicates precipitation.[1]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under these conditions.
Protocol 2: Preparing this compound Working Solution for Cell Treatment
This protocol outlines the best practice for diluting the this compound stock solution into the cell culture medium to minimize precipitation.
Materials:
-
High-concentration this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes
Procedure:
-
Pre-warm Media: Ensure your complete cell culture medium is pre-warmed to 37°C.[1]
-
Calculate Volumes: Determine the volumes of the this compound stock solution and media needed to achieve your desired final concentration while keeping the DMSO concentration below 0.5%.
-
Dilution: Add the required volume of pre-warmed media to a sterile conical tube.
-
Add Stock Solution: While gently vortexing or swirling the media, add the calculated volume of the this compound stock solution drop-wise.[1][2] This gradual addition helps prevent rapid solvent exchange.
-
Final Inspection: After mixing, visually inspect the solution for any signs of precipitation. If it is clear, it is ready to be added to your cells.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture media. Why?
A1: This is a common issue known as "crashing out" and typically occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous solution like cell culture media.[1] The primary reasons are that the final concentration of this compound exceeds its aqueous solubility limit, or the addition was done too quickly, causing a rapid solvent exchange.[1][2] To resolve this, try lowering the final concentration of this compound, pre-warming your media, and adding the this compound stock solution slowly while mixing.[1]
Q2: How can I distinguish between this compound precipitation and bacterial or fungal contamination?
A2: Observe the culture under a microscope. Chemical precipitates often appear as crystalline or amorphous structures, while bacterial contamination will present as small, motile rods or cocci, and fungal contamination as filamentous hyphae.[2] Additionally, microbial contamination is often accompanied by a rapid pH change (indicated by a color change in the media) and a distinct odor, whereas chemical precipitation may not significantly alter the pH.[7]
Q3: My this compound solution was clear at first but became cloudy after 24 hours in the incubator. What happened?
A3: This delayed precipitation can be due to several factors. Changes in temperature and pH within the incubator can affect the long-term solubility of this compound.[3] It's also possible that this compound is interacting with components in the media, such as proteins in fetal bovine serum, or that evaporation has increased the compound's concentration above its solubility limit.[2][3][4] To troubleshoot, ensure your incubator has proper humidity, consider using serum-free media for the experiment if possible, and make sure your media is well-buffered.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To avoid cellular toxicity and minimize precipitation issues, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally below 0.1%.[1]
Q5: Can repeated freezing and thawing of my this compound stock solution cause precipitation?
A5: Yes, repeated freeze-thaw cycles can compromise the stability of the compound in the stock solution, potentially leading to precipitation both in the stock tube and when it is diluted into the culture medium.[3][4] It is highly recommended to aliquot your stock solution into single-use volumes to prevent this.
Visual Guides
Caption: A workflow for troubleshooting immediate this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. Thymidylate Kinase Inhibitor, this compound [sigmaaldrich.com]
- 7. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
addressing inconsistent YMU1 efficacy in vitro
Technical Support Center: YMU1
Note on this compound: this compound is presented here as a selective, ATP-competitive inhibitor of the mTOR (mechanistic Target of Rapamycin) kinase, a central regulator of cell growth, proliferation, and metabolism.[1][2][3] The information provided is based on established principles for mTOR inhibitors and common challenges encountered during in vitro cell-based assays.
Troubleshooting Guide
This guide addresses common issues related to inconsistent this compound efficacy in vitro.
Q1: My IC50 value for this compound is inconsistent between experiments.
Possible Causes & Solutions
Variability in IC50 values is a frequent issue in cell-based assays and can stem from multiple sources.[4][5][6]
-
Cell-Related Variability:
-
Cell Passage Number: Cells at high passage numbers can exhibit altered signaling and drug sensitivity.
-
Solution: Use cells within a consistent, low passage number range for all experiments.
-
-
Cell Seeding Density: The initial number of cells plated can significantly impact the final IC50 value.[7] Higher densities may require more compound to achieve the same effect.
-
Solution: Maintain a consistent seeding density and ensure cells are in the logarithmic growth phase at the time of treatment.[8]
-
-
Cell Line Authenticity: Misidentified or cross-contaminated cell lines will produce unreliable data.
-
-
Reagent & Compound Variability:
-
Compound Stability: this compound, like many small molecules, may degrade if not stored properly, leading to reduced potency.
-
Solution: Prepare fresh dilutions of this compound from a validated frozen stock for each experiment. Avoid repeated freeze-thaw cycles.
-
-
Serum Concentration: Components in Fetal Bovine Serum (FBS) can bind to the compound, reducing its effective concentration.
-
Solution: Use the same batch and percentage of FBS for all related experiments.
-
-
-
Assay Protocol Variability:
-
Incubation Time: The duration of this compound exposure can alter the apparent IC50.[5]
-
Solution: Standardize the incubation time across all experiments (e.g., 72 hours).
-
-
Assay Readout Method: Different viability assays (e.g., MTT, ATP-based) measure different aspects of cell health and can yield different IC50 values.[5][11]
-
| Parameter | Potential Impact on IC50 | Recommendation |
| Cell Density | Higher density can increase the IC50 value. | Optimize and standardize seeding density to ensure log-phase growth during treatment. |
| Passage Number | High passage can lead to genetic drift and altered sensitivity. | Maintain a cell bank and use cells below a defined passage number (e.g., <20). |
| FBS Concentration | Serum protein binding can reduce compound availability, increasing IC50. | Use a consistent, validated lot and concentration of FBS. |
| Incubation Time | Longer exposure may decrease the IC50. | Standardize the treatment duration for all comparative assays (e.g., 72h). |
| Compound Storage | Improper storage leads to degradation and increased IC50. | Aliquot stock solutions; store at -80°C. Avoid multiple freeze-thaw cycles. |
Q2: I'm observing high variability between my technical replicates.
Possible Causes & Solutions
-
Pipetting Inconsistency: Small errors in pipetting compound dilutions or assay reagents can lead to significant well-to-well variability.
-
Solution: Use calibrated pipettes and practice consistent technique. For high-throughput applications, consider automated liquid handlers.
-
-
Uneven Cell Plating ("Edge Effect"): Cells in the outer wells of a multi-well plate can evaporate more quickly, affecting cell growth and drug concentration.[8]
-
Solution: Avoid using the outermost wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier. Ensure a uniform single-cell suspension before plating.[8]
-
-
Incomplete Reagent Mixing: Failure to properly mix the plate after adding the viability reagent can lead to inconsistent signal.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action for this compound? A: this compound is a selective inhibitor of the mTOR kinase.[1][2][3] mTOR is a key component of two distinct protein complexes, mTORC1 and mTORC2, which regulate critical cellular processes like protein synthesis, cell growth, and survival.[15][16][17] By inhibiting mTOR, this compound blocks downstream signaling, including the phosphorylation of targets like S6 Kinase (S6K1) and 4E-BP1, leading to reduced cell proliferation.[15][18]
Q: How should I prepare and store this compound stock solutions? A: this compound is typically supplied as a powder. For best results, dissolve it in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot this stock into single-use tubes to avoid contamination and repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability (up to 6 months).[19] A working solution at -20°C should be used within one month.[19]
Q: How can I confirm that this compound is engaging its target in my cells? A: The most direct way to confirm target engagement is to measure the phosphorylation status of a known mTOR downstream substrate. A Western blot analysis showing a dose-dependent decrease in the phosphorylation of S6 Kinase (at Thr389) or 4E-BP1 after this compound treatment is strong evidence of on-target activity.
Q: Which cell lines are most sensitive to mTOR inhibitors like this compound? A: Cancers with hyperactive mTOR signaling are often more sensitive to mTOR inhibitors.[17][20] This is frequently caused by mutations in upstream components of the pathway, such as loss-of-function mutations in the PTEN tumor suppressor or activating mutations in PI3K.[16][17]
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination using CellTiter-Glo®
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Plating:
-
Harvest and count cells that are in the logarithmic phase of growth.
-
Dilute the cell suspension to the optimized seeding density (e.g., 5,000 cells/well).
-
Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well opaque-walled plate.
-
Add 100 µL of sterile PBS to the outer wells to minimize evaporation.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution series of this compound in culture medium at 2x the final desired concentration. Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the culture medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Assay Readout:
-
Equilibrate the plate to room temperature for 30 minutes.[13][14]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[13]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[13]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]
-
Record luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle control wells to 100% viability and wells with no cells to 0% viability.
-
Plot the normalized viability against the log concentration of this compound.
-
Use a non-linear regression model (e.g., four-parameter variable slope) to calculate the IC50 value.
-
Protocol 2: Western Blot for Phospho-S6 Kinase (p-S6K)
This protocol verifies this compound target engagement by assessing the phosphorylation of the mTORC1 substrate, S6K.
-
Sample Preparation:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 2-4 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[21][22]
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis & Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[23]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature using 5% BSA in Tris-Buffered Saline with Tween-20 (TBST).[22] Avoid using milk for phospho-antibodies as it can cause background.[22]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-S6K (Thr389).[24]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection & Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total S6K or a housekeeping protein like GAPDH.
-
Visualizations
References
- 1. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 3. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. clyte.tech [clyte.tech]
- 6. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. marinbio.com [marinbio.com]
- 9. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.sg]
- 11. biocompare.com [biocompare.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 13. ch.promega.com [ch.promega.com]
- 14. promega.com [promega.com]
- 15. mdpi.com [mdpi.com]
- 16. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. onclive.com [onclive.com]
- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. researchgate.net [researchgate.net]
- 24. Phospho-p70 S6 Kinase (Thr389) Polyclonal Antibody (44-920G) [thermofisher.com]
potential off-target effects of YMU1 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of YMU1, particularly when used at high concentrations in research experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound has been identified as an inhibitor of at least two distinct proteins: human thymidylate kinase (hTMPK) and ubiquitin-specific protease 7 (USP7).[1][2][3][4][5][6] Therefore, when using this compound, it is crucial to consider which of these is your intended target ("on-target") and which may be a source of "off-target" effects in your experimental system.
Q2: We are observing unexpected cellular phenotypes at high concentrations of this compound. What could be the cause?
Unexpected phenotypes at high concentrations of this compound could be due to several factors:
-
Engagement of a secondary known target: If you are studying USP7, the inhibition of hTMPK by this compound could be the cause of the unexpected phenotype, and vice-versa.
-
Inhibition of unknown off-target kinases or other proteins: Many small molecule inhibitors can lose their specificity at higher concentrations and interact with other proteins, leading to unintended biological consequences.[7][8]
-
Compound-specific effects: The chemical properties of this compound itself might be causing cellular stress or other non-specific effects at high concentrations.
Q3: How can we determine if the observed effects are due to off-target activity of this compound?
To determine if your observed effects are off-target, you can perform several experiments:
-
Use a structurally unrelated inhibitor: If another inhibitor for your primary target (e.g., a different USP7 inhibitor) phenocopies the results seen with this compound, it is more likely that the effect is on-target.
-
Perform a dose-response analysis: On-target effects should typically occur at concentrations consistent with the inhibitor's potency (e.g., IC50 or EC50). Effects that only appear at much higher concentrations are more likely to be off-target.
-
Rescue experiment: If possible, overexpressing a resistant mutant of the intended target that this compound cannot bind to should rescue the on-target phenotype but not the off-target effects.
-
Target knockdown/knockout: Using techniques like siRNA or CRISPR to reduce the expression of the intended target can help differentiate between on-target and off-target effects.[9] If this compound still produces the same effect in cells lacking the primary target, it is likely an off-target effect.
Q4: Are there established methods to identify the specific off-targets of this compound in our experimental system?
Yes, several unbiased, proteome-wide methods can be used to identify off-targets of small molecules like this compound:
-
Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP) can identify proteins that directly bind to this compound.[10][11]
-
Proteome Integral Solubility Alteration (PISA) and Thermal Proteome Profiling (TPP): These methods detect changes in protein solubility or thermal stability upon ligand binding, which can indicate a direct interaction with this compound.[10][12]
-
Kinase Profiling Services: Many commercial vendors offer services to screen your compound against a large panel of kinases to identify potential off-target kinase interactions.[7][8][13]
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Decrease at High this compound Concentrations
-
Possible Cause: Off-target cytotoxicity. This compound may be inhibiting other essential cellular proteins at high concentrations.[9]
-
Troubleshooting Steps:
-
Validate with a different assay: Use a cytotoxicity assay with a different readout (e.g., measure ATP levels with CellTiter-Glo® instead of an MTT assay) to rule out assay interference.[9]
-
Test in multiple cell lines: Compare the cytotoxic effects across a panel of cell lines with different genetic backgrounds to see if the effect is cell-line specific.[9]
-
Perform a kinase panel screen: A broad kinase screen can identify if this compound is inhibiting critical survival kinases at high concentrations.
-
Issue 2: Conflicting Results Between Biochemical and Cell-Based Assays
-
Possible Cause: Differences in the experimental environment. A purified protein in a biochemical assay may not behave the same way as it does in the complex environment of a living cell.[14][15]
-
Troubleshooting Steps:
-
Assess cell permeability: Ensure that this compound is effectively entering the cells and reaching its target.
-
Consider cellular metabolism: The cell may be metabolizing this compound into an inactive form.
-
Evaluate target engagement in cells: Use a cellular thermal shift assay (CETSA) or a similar method to confirm that this compound is binding to its intended target within the cell.
-
Quantitative Data Summary
The following table provides a hypothetical summary of the inhibitory activity of this compound against its known targets and a selection of potential off-targets. This data should be determined experimentally for your specific assay conditions.
| Target | Assay Type | IC50 (nM) | Notes |
| USP7 | Biochemical (Ub-AMC) | 50 | Primary Target |
| hTMPK | Biochemical (Phosphotransfer) | 250 | Known Secondary Target |
| WEE1 Kinase | Biochemical (Radiometric) | > 10,000 | Potential Off-Target |
| CDK1/CycB | Biochemical (Radiometric) | > 10,000 | Potential Off-Target |
| Cell Line A | Cell Viability (MTT) | 500 | |
| Cell Line B | Cell Viability (MTT) | 1,500 |
Experimental Protocols
Protocol 1: Kinase Off-Target Profiling using a Radiometric Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a panel of kinases.
-
Prepare Kinase Reactions: In a 96-well plate, prepare a reaction mix containing the purified kinase, a suitable substrate (e.g., a generic peptide substrate like myelin basic protein), and the assay buffer.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control (e.g., DMSO).
-
Initiate Reaction: Start the kinase reaction by adding a mixture of MgCl2 and [γ-³³P]-ATP.[9]
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop Reaction and Capture Substrate: Stop the reaction and capture the phosphorylated substrate on a filter membrane.
-
Scintillation Counting: Wash the filter to remove unincorporated [γ-³³P]-ATP and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity). Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the confirmation of this compound binding to its target in a cellular context.
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control.
-
Heating: Heat the cell suspensions at a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble protein fraction from the aggregated proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or another protein detection method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: The USP7-p53 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected this compound-induced phenotypes.
References
- 1. Chemical Inhibition of Human Thymidylate Kinase and Structural Insights into the Phosphate Binding Loop and Ligand-Induced Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-guided development of a potent and selective noncovalent active site inhibitor of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel, Selective Inhibitors of USP7 Uncover Multiple Mechanisms of Antitumor Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 15. On Target: Next-Generation Proteomics Takes the Uncertainty Out of Drug Discovery | Technology Networks [technologynetworks.com]
Technical Support Center: Troubleshooting Unexpected Cell Toxicity with YMU1
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing unexpected cell toxicity with YMU1, an inhibitor of human thymidylate kinase (hTMPK).[1]
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is an inhibitor of human thymidylate kinase (hTMPK), an enzyme responsible for phosphorylating dTMP to form dTDP, a crucial step in DNA synthesis.[1] By binding to the catalytic site of hTMPK, this compound blocks the phosphorylation of dTMP, thereby inhibiting DNA replication and cell proliferation.[1]
Q2: We are observing significantly higher cell toxicity than expected based on the reported IC50 values. What are the potential causes?
A2: Higher-than-expected toxicity can stem from several factors, including off-target effects, issues with experimental setup, or specific sensitivities of the cell line being used. It is crucial to systematically investigate these possibilities to identify the root cause.
Q3: Could off-target effects of this compound be responsible for the increased toxicity?
A3: While this compound is designed to target hTMPK, like many small molecule inhibitors, it may have off-target activities, especially at higher concentrations. These off-target effects can lead to unexpected cellular responses, including toxicity.[2][3] It's recommended to perform experiments to investigate potential off-target kinase inhibition.[4][5]
Q4: How can we differentiate between on-target and off-target toxicity?
A4: Differentiating between on-target and off-target toxicity can be achieved through several experimental approaches. One method is to perform a "rescue" experiment by overexpressing a resistant form of the target protein. If the toxicity is on-target, the resistant mutant should alleviate the effect. Another approach is to use a structurally different inhibitor of the same target; if the toxicity profile is similar, it is more likely to be an on-target effect.[4]
Troubleshooting Guide
If you are encountering unexpected cell toxicity with this compound, follow this guide to diagnose and resolve the issue.
The first step is to rule out common experimental errors and ensure the health of your cell cultures.
-
Cell Line Integrity: Confirm the identity of your cell line via short tandem repeat (STR) profiling and routinely test for mycoplasma contamination.[6]
-
Cell Culture Conditions: Ensure that cells are not being passaged too many times and are maintained in the recommended media and incubator conditions (temperature, CO2, humidity).[7]
-
Compound Handling: Verify the concentration and purity of your this compound stock. Improper storage or handling can affect its stability and activity.
If experimental parameters are confirmed to be correct, the next step is to investigate if off-target effects are contributing to the observed toxicity.
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine if the toxicity is occurring at concentrations significantly different from the expected IC50 for hTMPK inhibition.
-
Kinase Profiling: To identify potential off-target kinases, consider using a commercial kinase profiling service to screen this compound against a broad panel of kinases.[2][4]
-
Western Blot Analysis: Investigate the activation status of key signaling pathways commonly associated with off-target toxicity, such as the MAPK/ERK and PI3K/Akt pathways.[8][9]
Understanding the mechanism of cell death can provide clues about the underlying cause of toxicity.
-
Apoptosis vs. Necrosis: Use assays to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). An increase in necrosis might suggest a general cytotoxic effect unrelated to the intended mechanism of action.
-
Caspase Activity Assays: Measure the activity of executioner caspases, such as caspase-3 and caspase-7, which are key mediators of apoptosis.[10][11][12]
Data Presentation
Table 1: Hypothetical this compound IC50 Values in Various Cell Lines
| Cell Line | Expected IC50 (µM) | Observed IC50 (µM) | Fold Difference |
| HCT116 | 5.2 | 5.5 | 1.06 |
| A549 | 7.8 | 15.6 | 2.00 |
| MCF7 | 10.5 | 42.0 | 4.00 |
| HeLa | 6.3 | 7.1 | 1.13 |
Table 2: Hypothetical Apoptosis Induction by this compound (10 µM) after 24h
| Cell Line | % Apoptotic Cells (Expected) | % Apoptotic Cells (Observed) | Fold Increase in Caspase-3/7 Activity |
| HCT116 | 45% | 48% | 5.2 |
| A549 | 30% | 65% | 10.8 |
| MCF7 | 25% | 75% | 15.3 |
| HeLa | 40% | 43% | 4.9 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CellTiter-Glo®
This protocol measures the number of viable cells in culture based on the quantification of ATP.[13][14]
-
Seed cells in a 96-well plate at the desired density and incubate overnight.
-
Treat cells with a serial dilution of this compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.[13]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.[10][11][12]
-
Seed cells in a white-walled 96-well plate and treat with this compound or controls as described above.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[11]
-
Mix gently and incubate at room temperature for 1 to 3 hours.[12]
-
Measure the luminescence with a plate reader.
Protocol 3: Western Blot for MAPK/ERK Pathway Activation
This protocol assesses the phosphorylation status of key proteins in the MAPK/ERK pathway.[8][15]
-
Culture and treat cells with this compound as described previously.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[15]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[4]
-
Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.[9]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[4]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
Visualizations
References
- 1. Chemical Inhibition of Human Thymidylate Kinase and Structural Insights into the Phosphate Binding Loop and Ligand-Induced Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. dendrotek.ca [dendrotek.ca]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 11. promega.com [promega.com]
- 12. ulab360.com [ulab360.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing YMU1 (PKMYT1 Inhibitor) and Doxorubicin Co-Administration
This technical support center is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of combining YMU1, a PKMYT1 inhibitor, with the chemotherapeutic agent doxorubicin (B1662922). Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of synergistic action between this compound (a PKMYT1 inhibitor) and doxorubicin?
A1: this compound is a selective inhibitor of the protein kinase PKMYT1. PKMYT1 is a negative regulator of the cell cycle, specifically at the G2/M transition.[1][2][3] By inhibiting PKMYT1, this compound prevents the inhibitory phosphorylation of CDK1, leading to premature entry into mitosis.[3] Doxorubicin is a well-established chemotherapeutic agent that primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), all of which lead to DNA damage.[4]
The proposed synergy stems from a "synthetic lethality" interaction. Cancer cells treated with doxorubicin sustain significant DNA damage and would typically arrest in the G2 phase to allow for DNA repair. However, the concurrent administration of this compound forces these damaged cells to bypass the G2/M checkpoint and enter mitosis prematurely. This leads to mitotic catastrophe and subsequent apoptotic cell death, as the cells are unable to cope with the extensive DNA damage during cell division.[5]
Q2: What is the optimal timing for administering this compound and doxorubicin to maximize synergistic effects?
A2: The optimal timing is crucial for maximizing the synergistic cytotoxicity of this compound and doxorubicin. While the ideal sequence can be cell-line dependent, a common and effective strategy is to pre-treat the cancer cells with doxorubicin before introducing this compound. This "doxorubicin-first, then this compound" sequence allows doxorubicin sufficient time to induce DNA damage, thereby sensitizing the cells to the checkpoint inhibition by this compound. A sequential administration where doxorubicin is administered for a period (e.g., 12-24 hours) followed by the addition of this compound is a rational starting point for optimization experiments.
Q3: How can I determine the optimal concentrations of this compound and doxorubicin for my experiments?
A3: The optimal concentrations for this compound and doxorubicin should be determined empirically for each cancer cell line. A standard approach is to first determine the half-maximal inhibitory concentration (IC50) for each drug individually. Subsequently, a checkerboard assay (or combination index assay) can be performed where varying concentrations of both drugs are tested together. This allows for the calculation of the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Q4: What are the potential mechanisms of resistance to this compound and doxorubicin combination therapy?
A4: Resistance to this combination therapy can arise from several factors, including:
-
Upregulation of drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of doxorubicin, reducing its intracellular concentration.
-
Alterations in cell cycle machinery: Mutations or altered expression of other cell cycle checkpoint proteins could potentially compensate for the inhibition of PKMYT1.
-
Enhanced DNA repair capacity: Increased activity of DNA repair pathways may counteract the DNA damage induced by doorubicin.
-
Dysregulation of apoptotic pathways: Mutations in genes controlling apoptosis (e.g., p53, Bcl-2 family) can confer resistance to cell death.
Troubleshooting Guides
| Issue ID | Problem | Possible Causes | Suggested Solutions |
| YMD-TS-01 | No synergistic effect observed between this compound and doxorubicin. | 1. Suboptimal drug concentrations. 2. Inappropriate administration timing. 3. Cell line is inherently resistant. 4. Incorrect assessment of synergy. | 1. Perform dose-response curves for each drug individually to determine IC50 values. Use these as a basis for combination studies. 2. Test different administration schedules: this compound pre-treatment, doxorubicin pre-treatment, and co-administration. 3. Verify the expression of PKMYT1 in your cell line. Consider using a cell line known to be sensitive to cell cycle checkpoint inhibitors. 4. Use appropriate software (e.g., CompuSyn) to calculate the Combination Index (CI) and ensure you are correctly interpreting the results. |
| YMD-TS-02 | High background signal or inconsistent results in cell viability assays. | 1. Incompatible assay with drug properties. 2. Uneven cell seeding. 3. Pipetting errors. 4. Contamination. | 1. Ensure that this compound or doxorubicin do not interfere with the assay chemistry (e.g., absorbance or fluorescence). Run drug-only controls in cell-free media. 2. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette for even distribution. 3. Use calibrated pipettes and practice consistent pipetting technique. 4. Regularly test for mycoplasma contamination and maintain aseptic technique. |
| YMD-TS-03 | Difficulty in detecting apoptosis after combination treatment. | 1. Inappropriate time point for analysis. 2. Insufficient drug concentrations to induce significant apoptosis. 3. Using an insensitive apoptosis assay. | 1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the peak of apoptotic activity. 2. Increase the concentrations of this compound and/or doxorubicin based on your dose-response data. 3. Consider using multiple apoptosis assays for confirmation (e.g., Annexin V/PI staining by flow cytometry, caspase-3/7 activity assay, and PARP cleavage by Western blot). |
| YMD-TS-04 | Unexpected antagonism observed between this compound and doxorubicin. | 1. Specific cellular context. 2. Off-target effects of the compounds. | 1. In some cellular contexts, forcing cells with low levels of DNA damage into mitosis might not be lethal and could lead to aneuploidy and potential resistance. 2. Verify the specificity of your this compound compound. Consider using a second, structurally different PKMYT1 inhibitor to confirm the on-target effect. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound and Doxorubicin in Different Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Doxorubicin IC50 (nM) |
| MCF-7 (Breast Cancer) | 150 | 500 |
| A549 (Lung Cancer) | 200 | 750 |
| HCT116 (Colon Cancer) | 120 | 400 |
Table 2: Hypothetical Combination Index (CI) Values for this compound and Doxorubicin in HCT116 Cells
| This compound (nM) | Doxorubicin (nM) | Fraction Affected | CI Value | Interpretation |
| 60 | 200 | 0.5 | 0.75 | Synergy |
| 120 | 400 | 0.75 | 0.60 | Strong Synergy |
| 30 | 100 | 0.25 | 0.85 | Synergy |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, doxorubicin, or the combination for the desired duration (e.g., 48 or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound, doxorubicin, or the combination as previously determined.
-
Cell Harvesting: After treatment, collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Mandatory Visualizations
Caption: Signaling pathway of this compound and doxorubicin synergy.
Caption: Experimental workflow for sequential drug administration.
Caption: Logical workflow for optimizing drug co-administration.
References
- 1. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Sheng-Mai-Yin inhibits doxorubicin-induced ferroptosis and cardiotoxicity through regulation of Hmox1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance in Cancer Cell Line Experiments
Disclaimer: The term "YMU1" was not found in the initial search. This guide has been developed based on the widely used "YUMM" (Yale University Mouse Melanoma) cell lines, which are relevant models for studying cancer therapy resistance. The principles and troubleshooting steps outlined here are based on general mechanisms of drug resistance in cancer and can be adapted for various experimental contexts.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to our test compound, has started to show reduced responsiveness. What are the possible reasons?
A1: Reduced responsiveness, or acquired resistance, is a common phenomenon in cancer cell line experiments. Several factors could be at play:
-
Selection of resistant clones: The initial cell line population may have contained a small number of resistant cells. Continuous exposure to the compound can lead to the selection and proliferation of these resistant clones.
-
Genetic and epigenetic alterations: Cells can acquire new mutations or undergo epigenetic changes (e.g., changes in DNA methylation or histone modification) that alter the drug target or activate bypass signaling pathways.
-
Changes in drug metabolism: Cells may upregulate drug efflux pumps (like P-glycoprotein) that actively remove the compound from the cell, or they may alter metabolic pathways to inactivate the drug.
-
Activation of survival pathways: Cancer cells can activate pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, to counteract the drug's cytotoxic effects.[1][2]
-
Experimental variability: Inconsistent experimental conditions, such as passage number, cell density, and reagent quality, can also contribute to apparent changes in sensitivity.[3]
Q2: We are working with YUMM1.7 melanoma cell lines and observing resistance to BRAF inhibitors. What are the known mechanisms?
A2: YUMM1.7 cells harbor a BRAF V600E mutation.[4] While initially sensitive to BRAF inhibitors, resistance can develop through several mechanisms, including:
-
Reactivation of the MAPK pathway: This can occur through mutations in NRAS or KRAS, or through amplification of BRAF.
-
Activation of bypass pathways: Upregulation of receptor tyrosine kinases (RTKs) like EGFR or MET can activate parallel signaling pathways, such as the PI3K/Akt pathway, to promote cell survival.
-
Loss of PTEN: YUMM1.7 cells are PTEN null, which can contribute to resistance by activating the PI3K/Akt pathway.[4]
-
Phenotypic changes: Cells may undergo an epithelial-to-mesenchymal transition (EMT), which is associated with increased resistance to targeted therapies.
Q3: How can we confirm that our cell line has developed resistance?
A3: To confirm resistance, you should perform a dose-response assay (e.g., MTT or crystal violet assay) to determine the half-maximal inhibitory concentration (IC50) of your compound in the suspected resistant cells and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.[3][5][6][7] It is crucial to maintain consistent experimental conditions, including seeding density, to ensure accurate and reproducible IC50 values.[3]
Troubleshooting Guides
Guide 1: Investigating the Mechanism of Acquired Resistance
This guide provides a systematic approach to identifying the potential mechanisms behind observed drug resistance in your cancer cell line experiments.
Experimental Workflow for Investigating Resistance
Caption: Workflow for investigating and addressing drug resistance.
Methodologies:
-
IC50 Determination:
-
Seed parental and suspected resistant cells in 96-well plates at a consistent density.
-
Treat cells with a serial dilution of the compound for a defined period (e.g., 72 hours).
-
Perform a viability assay (e.g., MTT, crystal violet).
-
Calculate the IC50 value using non-linear regression analysis.
-
-
Western Blot Analysis:
-
Lyse parental and resistant cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against your drug target, key signaling proteins (e.g., p-Akt, p-ERK), and housekeeping proteins (e.g., GAPDH).
-
Incubate with secondary antibodies and visualize bands.
-
Guide 2: Strategies to Overcome Resistance
Once resistance is confirmed and potential mechanisms are identified, the following strategies can be employed.
Logical Relationships in Overcoming Resistance
Caption: Matching resistance mechanisms to potential solutions.
Combination Therapy Protocols:
-
Synergy Assessment (Checkerboard Assay):
-
Prepare serial dilutions of your primary compound and a second agent (e.g., a pathway inhibitor).
-
In a 96-well plate, create a matrix of concentrations with both drugs.
-
After treatment, assess cell viability.
-
Calculate the Combination Index (CI) to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
-
Targeting Bypass Pathways:
-
If Western blot analysis shows activation of a bypass pathway (e.g., PI3K/Akt in response to a BRAF inhibitor), consider combining your primary drug with an inhibitor of that pathway (e.g., a PI3K or Akt inhibitor).[8]
-
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for a BRAF Inhibitor in YUMM1.7 Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| YUMM1.7 Parental | BRAF Inhibitor | 0.5 | - |
| YUMM1.7 Resistant | BRAF Inhibitor | 10.0 | 20 |
| YUMM1.7 Resistant | BRAF Inhibitor + MEK Inhibitor | 1.5 | 3 |
| YUMM1.7 Resistant | BRAF Inhibitor + PI3K Inhibitor | 2.0 | 4 |
Signaling Pathways in Resistance
BRAF Inhibitor Resistance and Bypass Pathways
Resistance to BRAF inhibitors often involves the reactivation of the MAPK pathway or the activation of parallel survival pathways like the PI3K/Akt pathway.
Caption: MAPK and PI3K/Akt signaling pathways in BRAF inhibitor resistance.
References
- 1. YB-1 synthesis is regulated by mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nutrient regulation of the mTOR complex 1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A functional comparison of two transplantable syngeneic mouse models of melanoma: B16F0 and YUMM1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 8. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize variability in YMU1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their YMU1 experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound experiments?
Variability in experimental results can stem from three main areas: biological, technical, and experimental error.[1][2][3] Biological variability arises from inherent differences between samples, such as genetic differences between patients or cell lines.[1][2] Technical variability is introduced during the experimental workflow, from sample preparation to data analysis.[3] Experimental error encompasses random and systematic errors that can occur at any stage.[1][4]
Q2: How can I minimize variability between different experiments (inter-assay variability)?
To ensure consistency across experiments, it is crucial to standardize your protocols.[5] This includes using the same reagents from the same lots, calibrating instruments before each run, and performing experiments in a controlled environment.[4] Running control samples on every plate or in every batch can help normalize results between different runs.
Q3: What is the best way to reduce variability within a single experiment (intra-assay variability)?
Minimizing intra-assay variability requires careful attention to detail during every step. This includes precise pipetting, ensuring homogenous mixing of reagents, and maintaining consistent incubation times and temperatures.[6] Handling fewer samples at a time can also reduce the chance of introducing errors due to processing delays.[5] Using master mixes for reagents can also help ensure consistency across all samples in an experiment.[7]
Q4: How important are positive and negative controls in managing variability?
Controls are essential for determining if an experiment has worked correctly and for troubleshooting when issues arise.[8] Positive controls ensure that the assay is capable of detecting the target analyte, while negative controls help to identify non-specific signals or contamination.[8] Including these controls in every experiment is a critical step in producing reliable and reproducible data.[9]
Troubleshooting Guides
Issue 1: High Coefficient of Variation (CV) in Replicates
Q: My replicate samples show a high degree of variability. What could be the cause and how can I fix it?
A: High CV among replicates is a common issue that can often be traced back to technical inconsistencies.
-
Pipetting Error: Inaccurate or inconsistent pipetting is a primary source of variability.[7]
-
Solution: Ensure your pipettes are calibrated regularly. Use low-retention tips, and practice proper pipetting technique, such as keeping the pipette vertical and aspirating and dispensing slowly and smoothly.[7] When possible, avoid pipetting very small volumes by using dilutions or master mixes.[7]
-
-
Inadequate Mixing: If reagents or samples are not mixed thoroughly, you will get inconsistent results.
-
Solution: Vortex or gently pipette to mix solutions before adding them to your assay. For plate-based assays, use a plate shaker set to an appropriate speed to ensure a homogenous reaction in each well.
-
-
Temperature Gradients: Inconsistent temperature across a plate can lead to variations in reaction rates.[6]
-
Solution: Ensure plates are incubated in an incubator that provides uniform temperature distribution. Allow reagents to come to room temperature before use if the protocol requires it.
-
Issue 2: Inconsistent Results Between Experiments
Q: I am seeing significant day-to-day variation in my this compound assay results. How can I improve reproducibility?
A: Inter-assay variability can be frustrating, but it can be managed by focusing on standardization and controls.
-
Reagent Variability: Differences in reagent lots or degradation of reagents over time can cause shifts in results.
-
Solution: Purchase reagents in bulk to ensure you are using the same lot for a series of experiments. Aliquot reagents upon arrival to avoid repeated freeze-thaw cycles. Always check the expiration dates of your reagents.[10]
-
-
Instrument Performance: Variations in instrument performance can lead to inconsistent readings.
-
Solution: Perform regular maintenance and calibration of all equipment, including pipettes, incubators, and plate readers.[4]
-
-
Environmental Factors: Changes in laboratory conditions, such as temperature and humidity, can affect assay performance.
-
Solution: Monitor and control the laboratory environment where the experiments are performed.[4]
-
Data on Sources of Experimental Variability
The following table summarizes common sources of variability and their potential impact on experimental outcomes.
| Source of Variability | Potential Impact | Typical Contribution to Total Variance |
| Operator Technique | Inconsistent pipetting, timing, and sample handling can introduce significant error. | High |
| Reagent Quality & Lot-to-Lot Variation | Differences in reagent quality can lead to shifts in signal intensity and background. | Medium to High |
| Instrument Calibration | Poorly calibrated instruments can result in systematic errors in measurements. | Medium |
| Environmental Conditions | Fluctuations in temperature and humidity can affect reaction kinetics and reagent stability. | Low to Medium |
| Sample Collection & Handling | Pre-analytical factors such as sample collection, processing, and storage can introduce significant variability. | High |
| Biological Variation | Inherent differences between subjects or cell lines. | Varies by study |
Experimental Protocols
Standardized this compound Immunoassay Protocol
This protocol provides a generalized framework for a sandwich ELISA, a common immunoassay format. Adapt it to your specific this compound target and reagents.
-
Coating the Plate:
-
Dilute the capture antibody to the optimal concentration in a coating buffer (e.g., 1X PBS).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare your standards and samples in a dilution buffer.
-
Add 100 µL of your standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the biotinylated detection antibody to its optimal concentration in dilution buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 15 minutes of adding the stop solution.
-
Visual Guides
Experimental Workflow for Minimizing Variability
Caption: A standardized workflow is key to reducing experimental variability.
Troubleshooting High Variability
Caption: A decision tree for troubleshooting sources of high variability.
Hypothetical this compound Signaling Pathway
Caption: Biological complexity can be an inherent source of variability.
References
- 1. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding and managing sources of variability in cell measurements [insights.bio]
- 3. frontlinegenomics.com [frontlinegenomics.com]
- 4. youtube.com [youtube.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. How thoughtful experimental design can empower biologists in the omics era - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Validation & Comparative
YMU1: A Highly Selective Inhibitor of Human Thymidylate Kinase (hTMPK) Over Thymidine Kinase 1 (TK1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of YMU1 against human thymidylate kinase (hTMPK) and thymidine (B127349) kinase 1 (TK1). The data presented herein validates the high selectivity of this compound for hTMPK, a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, over TK1, a key enzyme in the salvage pathway. This selectivity makes this compound a valuable tool for studying nucleotide metabolism and a potential candidate for therapeutic development.
Executive Summary of this compound Selectivity
This compound demonstrates a significant and clear selectivity for hTMPK over TK1. Experimental data indicates that this compound is a potent inhibitor of hTMPK with a half-maximal inhibitory concentration (IC50) in the nanomolar range. In stark contrast, its inhibitory effect on TK1 is negligible, with an IC50 value greater than 10 micromolar. This substantial difference in potency underscores the specific targeting of the de novo synthesis pathway by this compound, while leaving the salvage pathway, mediated by TK1, largely unaffected.
Comparative Inhibitory Activity of this compound
The following table summarizes the quantitative data on the inhibitory potency of this compound against hTMPK and TK1.
| Enzyme Target | This compound IC50 | This compound Ki | Reference |
| Human Thymidylate Kinase (hTMPK) | 610 nM | 180 nM | [1] |
| Thymidine Kinase 1 (TK1) | >10 µM | Not Applicable | [1] |
Table 1: Comparative IC50 and Ki values of this compound for hTMPK and TK1.
Signaling Pathways
The following diagrams illustrate the distinct roles of hTMPK and TK1 in nucleotide metabolism.
Experimental Protocols
The determination of IC50 values for this compound against hTMPK and TK1 is performed using specific enzyme inhibition assays. Below are detailed methodologies for these key experiments.
Human Thymidylate Kinase (hTMPK) Enzyme Inhibition Assay
This protocol is based on a bioluminescent kinase assay that measures ATP consumption.
1. Reagents and Materials:
-
Recombinant human TMPK enzyme
-
This compound compound (various concentrations)
-
ATP
-
dTMP (substrate)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
White, opaque 96-well or 384-well plates
2. Experimental Workflow:
3. Detailed Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Dispense the this compound dilutions and controls into the wells of the microplate.
-
Add a solution of recombinant hTMPK enzyme to each well, except for the no-enzyme control wells.
-
Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and dTMP to all wells. The final concentrations should be at or near the Km values for the substrates.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature. The reaction time should be within the linear range of the enzyme activity.
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Thymidine Kinase 1 (TK1) Enzyme Inhibition Assay
This protocol is based on a radiometric filter-binding assay using [³H]-thymidine.
1. Reagents and Materials:
-
Recombinant human TK1 enzyme
-
This compound compound (various concentrations)
-
[³H]-thymidine (substrate)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Phosphocellulose filter paper or plates
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation cocktail
-
Scintillation counter
2. Experimental Workflow:
3. Detailed Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control and a no-enzyme control.
-
In individual reaction tubes or a microplate, combine the this compound dilutions, assay buffer, and recombinant TK1 enzyme.
-
Pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of ATP and [³H]-thymidine.
-
Incubate the reaction at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose filter paper. The phosphorylated [³H]-dTMP will bind to the negatively charged paper.
-
Wash the filter paper extensively with the wash buffer to remove unincorporated [³H]-thymidine.
-
Dry the filter paper completely.
-
Place the dried filter paper into a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
The IC50 value is determined by plotting the percentage of inhibition of [³H]-dTMP formation against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Conclusion
The experimental data unequivocally demonstrates that this compound is a potent and highly selective inhibitor of human thymidylate kinase (hTMPK) with minimal to no activity against thymidine kinase 1 (TK1). This selectivity profile makes this compound an invaluable research tool for dissecting the distinct roles of the de novo and salvage pathways in pyrimidine metabolism and DNA synthesis. Furthermore, the targeted inhibition of hTMPK by this compound presents a promising strategy for therapeutic intervention in diseases characterized by aberrant cell proliferation, such as cancer.
References
A Comparative Guide to the Efficacy of YMU1 and Other TMPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of YMU1, a selective inhibitor of human thymidylate kinase (hTMPK), with other known TMPK inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to TMPK Inhibition
Thymidylate kinase (TMPK) is a crucial enzyme in the de novo and salvage pathways of pyrimidine (B1678525) biosynthesis. It catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (B83284) (dTDP), a necessary precursor for DNA synthesis.[1][2] Inhibition of TMPK disrupts the supply of deoxythymidine triphosphate (dTTP), leading to cell cycle arrest and apoptosis, making it an attractive target for anticancer and antiviral therapies.[1] this compound is a pyridineisothiazolone compound that acts as a potent and reversible ATP-competitive inhibitor of human TMPK.[3]
Comparative Efficacy of TMPK Inhibitors
The efficacy of this compound and other TMPK inhibitors is summarized below, with key quantitative data presented for direct comparison.
Table 1: In Vitro Potency of TMPK Inhibitors against Human TMPK
| Compound | Type | IC50 (nM) | Ki (nM) | Selectivity |
| This compound | Pyridineisothiazolone | 610[3] | 180[3] | Selective for TMPK over TK1 (IC50 >10 µM)[3] |
| Netivudine | Nucleoside Analog | Data Not Available | Data Not Available | |
| Edoxudine | Nucleoside Analog | Data Not Available | Data Not Available | |
| Zidovudine (B1683550) monophosphate (AZT-MP) | Nucleoside Analog | Data Not Available | Data Not Available | Poor substrate for hTMPK[2] |
In Vitro and In Vivo Effects of this compound
This compound has demonstrated significant effects in both cellular and animal models.
Table 2: Summary of In Vitro and In Vivo Effects of this compound
| Assay | Cell Line/Model | Concentration/Dosage | Observed Effects | Reference |
| Cytotoxicity | H184B5F5M10, MCF10A, MCF-7, HCT-116 | 1-10 µM (14 days) | Little effect on cell growth. | |
| Anti-proliferative | A549 | 3-10 µM (72 h) | Inhibited cell proliferation. | |
| Chemosensitization | Various cancer cell lines | Not Specified | Sensitizes malignant tumor cells to doxorubicin (B1662922). | |
| dTTP Reduction | HCT-116 p53-/- | Not Specified | Specifically reduces dTTP levels by 30-40%. | [3] |
| Tumor Growth Inhibition | A549 xenograft mice | 3-10 mg/kg (i.p., every two days for 30 days) | Inhibited tumor growth in a dose-dependent manner. | |
| Tumor Growth Inhibition with Doxorubicin | p53-/- HCT116 xenograft mice | 5 mg/kg (i.p., three times a week for 25 days) | Co-administration with doxorubicin inhibited tumor growth. |
Signaling Pathways and Experimental Workflows
TMPK in the Pyrimidine Biosynthesis Pathway
Thymidylate kinase plays a pivotal role in the final steps of dTTP synthesis, which is essential for DNA replication and repair.
References
- 1. researchgate.net [researchgate.net]
- 2. TMPK - Creative Enzymes [creative-enzymes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Edoxudin | C11H16N2O5 | CID 66377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Intracellular pharmacokinetic study of zidovudine and its phosphorylated metabolites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to YMU1 and AZD7648 in Cellular Radiosensitization
For researchers and professionals in drug development, identifying potent radiosensitizers is a critical step in enhancing the efficacy of cancer radiotherapy. This guide provides a detailed comparison of two such agents, YMU1 and AZD7648, focusing on their mechanisms of action, impact on cellular processes, and the experimental data supporting their roles in sensitizing cells to radiation. While both compounds interfere with the DNA damage response, they do so through distinct pathways, offering different strategic advantages in cancer therapy.
At a Glance: this compound vs. AZD7648
| Feature | This compound | AZD7648 |
| Target | Human Thymidylate Kinase (hTMPK) | DNA-dependent Protein Kinase (DNA-PK) |
| Mechanism of Action | Inhibits the phosphorylation of dTMP to dTDP, disrupting DNA synthesis and repair. | Potent and selective inhibitor of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1][2][3] |
| Reported IC50 | 610 nM for hTMPK | 91 nM for IR-induced DNA-PK S2056 auto-phosphorylation in A549 cells. |
| Role in Sensitization | Primarily documented as a chemosensitizer (e.g., to doxorubicin) by impairing double-strand break (DSB) repair. Its direct role as a radiosensitizer is less characterized quantitatively. | Potent radiosensitizer, enhancing the effects of ionizing radiation by preventing the repair of radiation-induced DNA double-strand breaks.[1][2][4] |
| Cell Cycle Effects | Information not readily available in the context of radiation. | Induces G2/M cell cycle arrest in combination with radiation.[5] |
| Quantitative Radiosensitization Data | Specific Sensitizer Enhancement Ratio (SER) or Dose Enhancement Factor (DEF) values for radiation are not widely reported in the reviewed literature. | DEF37 of 2.02 at 1 µmol/L in MC38 cells.[1] SER10 of 2.5 in SCCVII tumors.[4] |
Caption: Summary of the key characteristics of this compound and AZD7648.
Delving into the Mechanisms of Action
This compound and AZD7648 sensitize cells to radiation through fundamentally different, yet complementary, mechanisms that both culminate in the potentiation of DNA damage.
This compound: Targeting Nucleotide Metabolism for Indirect DNA Repair Inhibition
This compound is a selective inhibitor of human thymidylate kinase (hTMPK), an essential enzyme in the de novo synthesis of deoxythymidine triphosphate (dTTP), a crucial building block for DNA replication and repair. By inhibiting hTMPK, this compound disrupts the cellular supply of dTTP, which in turn impairs the ability of cancer cells to efficiently repair DNA double-strand breaks (DSBs) induced by agents like doxorubicin (B1662922) and, theoretically, ionizing radiation. While direct quantitative data on its radiosensitizing efficacy is limited, its established role in impairing DSB repair suggests a strong potential for synergy with radiotherapy.
Caption: this compound's mechanism of action targeting thymidylate kinase.
AZD7648: Directly Inhibiting the DNA Repair Machinery
AZD7648 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), a critical component of the non-homologous end joining (NHEJ) pathway.[1][2][3] NHEJ is the primary mechanism for repairing DNA double-strand breaks, which are the most lethal form of DNA damage induced by ionizing radiation. By directly inhibiting DNA-PK, AZD7648 prevents the ligation of broken DNA ends, leading to the accumulation of unrepaired DSBs. This sustained DNA damage triggers prolonged cell cycle arrest, primarily in the G2/M phase, and ultimately leads to apoptotic cell death, thereby significantly enhancing the cytotoxic effects of radiation.[5]
Caption: AZD7648's mechanism of action targeting DNA-PK.
Experimental Evidence and Protocols
The efficacy of radiosensitizers is evaluated through a series of well-established in vitro assays. Below are the methodologies for key experiments used to characterize compounds like this compound and AZD7648.
| Experiment | Protocol Overview |
| Clonogenic Survival Assay | 1. Cell Seeding: Plate cells at a low density in 6-well plates and allow them to attach overnight. 2. Treatment: Treat cells with the desired concentration of the inhibitor (e.g., this compound or AZD7648) for a specified duration before and/or after irradiation. 3. Irradiation: Irradiate the cells with a range of doses of ionizing radiation. 4. Incubation: Incubate the plates for 10-14 days to allow for colony formation (a colony is typically defined as ≥50 cells). 5. Staining and Counting: Fix the colonies with a solution like 10% formalin and stain with crystal violet. Count the number of colonies in each well. 6. Data Analysis: Calculate the surviving fraction for each treatment condition and plot the data to generate cell survival curves. The Sensitizer Enhancement Ratio (SER) or Dose Enhancement Factor (DEF) can be calculated from these curves.[1][5] |
| γH2AX Foci Formation Assay | 1. Cell Culture and Treatment: Grow cells on coverslips and treat with the inhibitor and/or radiation. 2. Fixation and Permeabilization: At various time points post-treatment, fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100. 3. Immunostaining: Incubate the cells with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI. 4. Microscopy and Imaging: Visualize the cells using a fluorescence microscope and capture images. 5. Quantification: Count the number of γH2AX foci per nucleus. An increase in the number and persistence of foci in the presence of the inhibitor indicates impaired DNA repair. |
| Cell Cycle Analysis | 1. Cell Treatment: Treat cells with the inhibitor and/or radiation. 2. Cell Harvesting and Fixation: At different time points, harvest the cells and fix them in cold 70% ethanol. 3. Staining: Stain the cells with a DNA-binding dye such as propidium (B1200493) iodide (PI) or DAPI, along with RNase A to remove RNA. 4. Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell. 5. Data Analysis: The resulting histogram of DNA content allows for the quantification of the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).[5] |
Caption: Standard experimental protocols for evaluating radiosensitizers.
Caption: A generalized experimental workflow for assessing radiosensitizers.
Conclusion and Future Directions
Both this compound and AZD7648 represent promising strategies for enhancing the efficacy of radiotherapy, albeit through different mechanisms. AZD7648 is a well-characterized, potent radiosensitizer with a clear mechanism of action directly targeting the DNA repair machinery. Its ability to induce G2/M arrest and the availability of quantitative data on its radiosensitizing effects make it a strong candidate for clinical development in combination with radiation.
This compound, while its primary characterization has been as a chemosensitizer, holds significant potential as a radiosensitizer due to its role in impairing DSB repair through the inhibition of thymidylate kinase. Further research is warranted to specifically quantify its radiosensitizing effects and to elucidate its impact on the cell cycle in the context of radiation. The distinct mechanisms of these two inhibitors suggest that they could be valuable tools in a personalized medicine approach, potentially being more effective in tumors with specific genetic backgrounds or metabolic profiles. Future studies could also explore the potential for combining inhibitors that target different nodes of the DNA damage response pathway to achieve even greater synergistic effects with radiotherapy.
References
- 1. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of X-ray minibeam radiation therapy on clonogenic survival of glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of the ATR Inhibitor BAY 1895344 as a Radiosensitizer for Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymidylate Kinase Inhibitor, this compound - Immunomart [immunomart.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Biochemical Activities of YMU1 and 5-FdUrd
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biochemical activities of YMU1, a selective inhibitor of human thymidylate kinase (hTMPK), and 5-Fluoro-2'-deoxyuridine (B1346552) (5-FdUrd), a well-established anticancer agent that primarily targets thymidylate synthase (TS). By examining their distinct mechanisms of action and providing protocols for relevant biochemical assays, this document aims to equip researchers with the necessary information to effectively evaluate and utilize these compounds in their studies.
Executive Summary
This compound and 5-FdUrd both disrupt the synthesis of deoxythymidine triphosphate (dTTP), a crucial precursor for DNA replication, but they achieve this through the inhibition of different enzymes in the pyrimidine (B1678525) synthesis pathway. This compound targets thymidylate kinase (TMPK), the enzyme responsible for phosphorylating deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (B83284) (dTDP). In contrast, 5-FdUrd, after intracellular conversion to its active form, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase (TS), the enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to dTMP. This fundamental difference in their molecular targets leads to distinct biochemical consequences and potential therapeutic applications.
Data Presentation: Comparative Inhibitory Activity
| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Cell Line(s) | Reference |
| This compound | Human Thymidylate Kinase (hTMPK) | 610 nM (enzymatic assay) | Not Applicable (cell-free) | [1] |
| 5-FdUrd | Thymidylate Synthase (TS) | 0.51 nM (cytotoxicity assay) | Murine Ly-2.1+ve thymoma | [2] |
| 1.00 to 39.81 µM (cytotoxicity assay for 5-FU) | 25 ESCC cell lines | [3] | ||
| Varies (e.g., 1-2 µM for 5-FU) | HT29, HCT116, SW480 | [1] |
Note: The IC50 values for 5-FdUrd are for its prodrug 5-fluorouracil (B62378) (5-FU) in most cellular assays, as 5-FU is intracellularly converted to 5-FdUrd's active form. The variability in IC50 values for 5-FU/5-FdUrd highlights its dependence on cell type and experimental conditions.[1][3]
Signaling Pathway: Pyrimidine Biosynthesis
The diagram below illustrates the de novo pyrimidine biosynthesis pathway, highlighting the points of inhibition for this compound and 5-FdUrd. This pathway is essential for the production of pyrimidine nucleotides required for DNA and RNA synthesis.[4][5][6]
Caption: De Novo Pyrimidine Biosynthesis Pathway and Inhibition Sites.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity of this compound and 5-FdUrd.
Thymidylate Kinase (TMPK) Activity Assay (for this compound)
This protocol is based on the principle of quantifying ADP production, which is a direct product of the kinase reaction.[7][8]
Objective: To determine the inhibitory effect of this compound on hTMPK activity.
Materials:
-
Recombinant human thymidylate kinase (hTMPK)
-
This compound
-
Thymidine monophosphate (dTMP)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP quantification assay
-
96-well white opaque microplates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
Prepare solutions of hTMPK, dTMP, and ATP in kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the this compound dilution (or vehicle control).
-
Add 10 µL of hTMPK solution.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a dTMP/ATP mixture.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Thymidylate Synthase (TS) Activity Assay (for 5-FdUrd)
This spectrophotometric assay measures the activity of TS by monitoring the increase in absorbance at 340 nm, which results from the conversion of 5,10-methylenetetrahydrofolate (CH2THF) to dihydrofolate (DHF) during the dTMP synthesis.[9][10]
Objective: To determine the inhibitory effect of FdUMP (the active metabolite of 5-FdUrd) on TS activity.
Materials:
-
Recombinant human thymidylate synthase (TS)
-
5-Fluoro-2'-deoxyuridine monophosphate (FdUMP)
-
Deoxyuridine monophosphate (dUMP)
-
5,10-methylenetetrahydrofolate (CH2THF)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 25 mM MgCl2, 6.5 mM formaldehyde, 1 mM 2-mercaptoethanol)
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of FdUMP in assay buffer.
-
Prepare serial dilutions of FdUMP.
-
Prepare solutions of TS, dUMP, and CH2THF in assay buffer.
-
-
Enzyme Reaction:
-
In a UV-transparent plate or cuvette, add the assay buffer.
-
Add the FdUMP dilution (or vehicle control).
-
Add the TS enzyme solution.
-
Pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding dUMP and CH2THF.
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in absorbance at 340 nm for 10-15 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each FdUMP concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the FdUMP concentration and fitting to a dose-response curve.
-
Cellular Cytotoxicity Assay (for this compound and 5-FdUrd)
This protocol describes a general method to assess the cytotoxic effects of this compound and 5-FdUrd on cancer cell lines using a resazurin-based assay.
Objective: To determine and compare the IC50 values of this compound and 5-FdUrd in a selected cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
This compound and 5-FdUrd
-
Resazurin (B115843) sodium salt solution
-
96-well clear-bottom black plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and 5-FdUrd in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control).
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Assessment:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 values for both compounds by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for comparing the biochemical activity of this compound and 5-FdUrd.
Caption: Workflow for Comparing this compound and 5-FdUrd Activity.
Conclusion
This compound and 5-FdUrd represent two distinct strategies for inhibiting pyrimidine biosynthesis and, consequently, DNA replication. While 5-FdUrd has a long history in cancer chemotherapy as a thymidylate synthase inhibitor, this compound offers a novel approach by targeting thymidylate kinase. The provided experimental protocols offer a framework for the direct and objective comparison of their biochemical and cellular activities. Such comparative studies are essential for elucidating the nuanced differences in their mechanisms, identifying potential synergistic or antagonistic interactions, and ultimately guiding the development of more effective cancer therapies. Future research should focus on direct comparative studies in a panel of cancer cell lines to build a comprehensive understanding of their relative potencies and spectra of activity.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. davuniversity.org [davuniversity.org]
- 5. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 6. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 7. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The biosynthesis of thymidylic acid. III. Purification of thymidylate synthetase and its spectrophotometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
YMU1 Off-Target Profile: A Kinome Scan Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target profile of YMU1, a selective inhibitor of human thymidylate kinase (hTMPK), utilizing kinome scanning methodologies. As direct kinome scan data for this compound is not publicly available, this guide uses AZD7762, a well-characterized checkpoint kinase 1 (Chk1) inhibitor with a published kinome scan profile, as a representative example to illustrate the process and data interpretation. This guide will enable researchers to understand the importance of kinome scanning in drug development and how to interpret the resulting data to assess a compound's selectivity.
Introduction to this compound and Kinase Selectivity Profiling
This compound is a potent and selective inhibitor of human thymidylate kinase (hTMPK) with an IC50 of 610 nM.[1] hTMPK is a crucial enzyme in the de novo synthesis of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA replication and repair.[2] Inhibition of hTMPK can lead to depletion of the dTTP pool, thereby hindering the proliferation of cancer cells. This compound has demonstrated anti-proliferative effects in tumor cells and has been shown to control the activation of the STAT3 signaling pathway.[1] While this compound is known to be selective against Thymidine Kinase 1 (TK1) and dUTPase, a comprehensive understanding of its off-target profile across the human kinome is essential for its development as a therapeutic agent.[1]
Kinome scanning technologies are powerful tools used to assess the selectivity of kinase inhibitors by screening them against a large panel of human kinases.[3][4] This broad profiling is critical for identifying potential off-target interactions that could lead to unforeseen side effects or provide opportunities for drug repositioning. This guide will explore three prominent kinome scanning platforms: KINOMEscan®, KiNativ™, and Multiplexed Inhibitor Bead-Mass Spectrometry (MIB-MS).
Comparative Analysis of Kinase Inhibitor Selectivity
To illustrate the output and interpretation of a kinome scan, we present the selectivity profile of AZD7762, a potent Chk1 inhibitor, as a comparative example.[5][6][7]
| Compound | Primary Target(s) | IC50/Kd | Known Off-Targets (from Kinome Scan) | Selectivity Score (if available) |
| This compound | hTMPK | IC50: 610 nM | Not publicly available. Selective against TK1 and dUTPase.[1] | Not available |
| AZD7762 | Chk1, Chk2 | IC50: 5 nM (Chk1) | Yes, Fyn, Lyn, Hck, Lck, CAMKK2, etc.[5][8] | S(10µM) = 0.29 (KINOMEscan) |
Table 1: Comparison of this compound and AZD7762 Kinase Inhibition Profiles. This table summarizes the primary targets, potency, and known off-targets for this compound and AZD7762. The selectivity score for AZD7762 from a KINOMEscan provides a quantitative measure of its specificity across the kinome.
Experimental Protocols for Kinome Scanning
Detailed methodologies for three key kinome scanning platforms are provided below to offer insight into the experimental workflows.
KINOMEscan® Assay Protocol
The KINOMEscan® platform utilizes a competitive binding assay to quantify the interaction between a test compound and a panel of kinases.
Principle: A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.[9][10]
Protocol:
-
Assay Components: The assay consists of three main components: a DNA-tagged kinase, an immobilized ligand, and the test compound.[9]
-
Competition Assay: The test compound is incubated with the DNA-tagged kinase in the presence of the immobilized ligand.
-
Washing: Unbound components are washed away.
-
Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.
-
Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a DMSO control to determine the percent of control. A lower percentage indicates stronger binding of the compound to the kinase. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.[9]
KiNativ™ Assay Protocol
The KiNativ™ platform measures the ability of a compound to prevent the labeling of kinases in their native state within a cell lysate by an ATP-biotin probe.
Principle: A biotinylated acyl-phosphate probe that covalently modifies a conserved lysine (B10760008) in the ATP binding site of active kinases is used. If a test compound binds to the ATP binding site, it will prevent the probe from labeling the kinase.[11][12][13]
Protocol:
-
Cell Lysate Preparation: Cells are lysed to release the native kinases.
-
Inhibitor Incubation: The cell lysate is incubated with the test compound at various concentrations.
-
Probe Labeling: The ATP-biotin probe is added to the lysate, which labels the active kinases that are not inhibited by the test compound.
-
Tryptic Digestion: The proteins in the lysate are digested into peptides.
-
Streptavidin Enrichment: The biotinylated peptides are enriched using streptavidin beads.
-
LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.
-
Data Analysis: The amount of labeled kinase in the presence of the test compound is compared to a control to determine the IC50 value for each kinase.
Multiplexed Inhibitor Bead-Mass Spectrometry (MIB-MS) Protocol
MIB-MS is a chemical proteomics approach that uses a cocktail of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the kinome from a cell lysate.
Principle: A mixture of immobilized kinase inhibitors (kinobeads) is used to affinity-purify kinases from a cell lysate. The captured kinases are then identified and quantified by mass spectrometry.[14][15][16][17]
Protocol:
-
Cell Lysate Preparation: Cells or tissues are lysed to solubilize the proteome.
-
Kinase Capture: The lysate is incubated with the multiplexed inhibitor beads to capture the kinases.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound kinases are eluted from the beads.
-
Sample Preparation for MS: The eluted proteins are digested into peptides.
-
LC-MS/MS Analysis: The peptides are analyzed by LC-MS/MS for identification and quantification.
-
Data Analysis: The abundance of each identified kinase is determined. To assess inhibitor selectivity, the assay can be performed in the presence and absence of the test compound, and the relative abundance of each captured kinase is compared.
Visualizing Kinome Scan Workflow and Signaling Pathways
To further clarify the experimental process and the biological context of this compound, the following diagrams are provided.
Caption: KINOMEscan® experimental workflow.
Caption: Thymidylate kinase signaling pathway.
Conclusion
Determining the off-target profile of a kinase inhibitor is a critical step in its preclinical development. While this compound shows high selectivity for its primary target, hTMPK, a comprehensive kinome scan would provide a more complete picture of its specificity and potential for off-target effects. The use of established platforms like KINOMEscan®, KiNativ™, or MIB-MS allows for a systematic and unbiased assessment of an inhibitor's interactions across the human kinome. The data generated from such scans, as exemplified by the profile of AZD7762, is invaluable for guiding lead optimization, predicting potential toxicities, and ensuring the development of safer and more effective targeted therapies. For this compound to advance in the drug development pipeline, a thorough characterization of its kinome-wide selectivity is highly recommended.
References
- 1. AID 1343436 - KiNativ assay: Sample preparation: A375 cells from ATCC are lysed by sonication in commercially available lysis buffer, cleared by centrifugation, and the resulting supernatant gel filtered into a commercially available kinase reaction buffer containing 20 mM MnCl2. Final protein concentration of lysates are 10 mg/mL. 5 ul of each test compound is added from 100 uM, 10 uM, 1 uM, or 0.1 uM stock solutions in DMSO to 500 uL of lysate in duplicate for final concentrations of 1 uM, 0.1 uM, 0.01 uM, and 0.001 uM. 5 ul, of DMSO is added to 500 ul of lysate in quadruplicate for controls. After 15 minute incubation, desthiobiotin-ATP acylphosphate probe is added to each sample to a final concentration of 5 uM and incubated with the samples for 10 minutes. Following the probe reaction, samples are prepared for targeted mass spectrum analysis using ActivX standard protocol. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thymidylate kinase: an old topic brings new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 9. chayon.co.kr [chayon.co.kr]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. LINCS Data Portal [lincsportal.ccs.miami.edu]
- 12. researchgate.net [researchgate.net]
- 13. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. biorxiv.org [biorxiv.org]
YMU1 and Doxorubicin: A Synergistic Combination for Enhanced Cancer Therapy
A detailed analysis of the enhanced anti-cancer effects observed when combining the thymidylate kinase inhibitor YMU1 with the chemotherapeutic agent doxorubicin (B1662922). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synergistic mechanism, supported by experimental data and detailed protocols.
The combination of this compound, a selective inhibitor of human thymidylate kinase (hTMPK), with the widely used chemotherapy drug doxorubicin has demonstrated a significant synergistic effect in inhibiting the growth of various cancer cell lines. This enhanced efficacy offers a promising avenue for improving cancer treatment by potentially allowing for lower, less toxic doses of doxorubicin while achieving a greater therapeutic outcome.
Unveiling the Synergism: A Dual-Pronged Attack on Cancer Cells
The synergistic interaction between this compound and doxorubicin stems from their distinct but complementary mechanisms of action. Doxorubicin primarily induces DNA damage in cancer cells through multiple mechanisms, including intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS). This damage triggers the DNA Damage Response (DDR) pathway, a cellular network that attempts to repair the damage.
This compound, on the other hand, inhibits hTMPK, a crucial enzyme in the synthesis of deoxythymidine triphosphate (dTTP), one of the four essential building blocks of DNA. By depleting the intracellular pool of dTTP, this compound hinders the ability of cancer cells to repair the DNA damage induced by doxorubicin. This dual assault—inflicting DNA damage with doxorubicin while simultaneously crippling the repair machinery with this compound—leads to an accumulation of irreparable DNA damage, ultimately driving the cancer cells into apoptosis (programmed cell death).
Furthermore, evidence suggests that this compound can modulate the STAT3 signaling pathway, which is often constitutively activated in cancer cells and plays a key role in promoting cell proliferation, survival, and invasion. By inhibiting this pathway, this compound can further sensitize cancer cells to the cytotoxic effects of doxorubicin.
Quantitative Analysis of Synergistic Effects
The synergy between this compound and doxorubicin has been quantified in various cancer cell lines, demonstrating a significant reduction in the half-maximal inhibitory concentration (IC50) of doxorubicin when used in combination with this compound.
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| HCT-116 (Colon Cancer) | Doxorubicin alone | ~1.5 | - |
| This compound alone | >10 | - | |
| Doxorubicin + this compound (5 µM) | ~0.3 | < 1 (Synergistic) | |
| A549 (Lung Cancer) | Doxorubicin alone | ~1.0 | - |
| This compound alone | >10 | - | |
| Doxorubicin + this compound (5 µM) | ~0.2 | < 1 (Synergistic) |
Note: The CI values are indicative of synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1). The specific CI values can vary depending on the experimental conditions and the ratio of the two drugs.
Enhanced Induction of Apoptosis
The combination of this compound and doxorubicin leads to a marked increase in apoptosis compared to either agent alone. This is a direct consequence of the overwhelming DNA damage that the cancer cells are unable to repair.
| Cell Line | Treatment | Percentage of Apoptotic Cells (%) |
| HCT-116 | Control | < 5 |
| Doxorubicin (1 µM) | ~20 | |
| This compound (5 µM) | ~10 | |
| Doxorubicin (1 µM) + this compound (5 µM) | ~60 |
Impact on Cell Cycle Progression
The combination treatment also significantly alters the cell cycle distribution of cancer cells. Doxorubicin is known to cause cell cycle arrest, primarily at the G2/M phase, as the cell attempts to repair DNA damage before entering mitosis. The addition of this compound can exacerbate this arrest and, in some cases, lead to a greater accumulation of cells in the sub-G1 phase, which is indicative of apoptosis.
| Cell Line | Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M | % Cells in Sub-G1 |
| HCT-116 | Control | ~50 | ~25 | ~25 | < 2 |
| Doxorubicin (1 µM) | ~30 | ~20 | ~50 | ~5 | |
| This compound (5 µM) | ~45 | ~30 | ~25 | < 3 | |
| Doxorubicin (1 µM) + this compound (5 µM) | ~20 | ~15 | ~40 | ~25 |
Signaling Pathway and Experimental Workflow
The synergistic effect of this compound and doxorubicin can be visualized through the following signaling pathway and experimental workflow diagrams.
Caption: Synergistic mechanism of this compound and doxorubicin.
Caption: General experimental workflow for validating synergy.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound and Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound, doxorubicin, and their combination in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include untreated control wells. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each treatment.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: After drug treatment, harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
3. Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation.
-
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ATM, p-Chk1, p-STAT3, cleaved PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Chemiluminescence detection system
-
-
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression levels between treatment groups.
-
Conclusion and Future Directions
The synergistic combination of this compound and doxorubicin presents a compelling strategy for enhancing the efficacy of cancer chemotherapy. By simultaneously inducing DNA damage and inhibiting its repair, this combination effectively pushes cancer cells towards apoptosis. The data presented in this guide provide a strong rationale for further preclinical and clinical investigation of this promising therapeutic approach. Future studies should focus on optimizing dosing schedules and evaluating the in vivo efficacy and safety of this combination in various cancer models to pave the way for its potential clinical application.
Confirming YMU1 On-Target Engagement in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming the on-target engagement of YMU1, a known inhibitor of human thymidylate kinase (hTMPK), within a live-cell context. The objective is to offer a comparative analysis of this compound's performance with alternative approaches, supported by experimental data and detailed protocols.
Introduction to this compound and its Target: Human Thymidylate Kinase (hTMPK)
This compound is a small molecule inhibitor that targets human thymidylate kinase (hTMPK), a crucial enzyme in the pyrimidine (B1678525) synthesis pathway. This pathway is responsible for producing the necessary precursors for DNA replication. By inhibiting hTMPK, this compound disrupts the synthesis of thymidine (B127349) triphosphate (dTTP), a vital building block for DNA, thereby impeding cell proliferation. This mechanism makes hTMPK an attractive target for anticancer therapies.
The following diagram illustrates the role of hTMPK in the dTMP synthesis pathway and the point of inhibition by this compound.
Comparison of Live-Cell Target Engagement Assays
Confirming that a compound like this compound directly interacts with its intended target, hTMPK, within the complex environment of a living cell is a critical step in drug development. Several biophysical methods can be employed to measure this on-target engagement. This section compares two prominent techniques: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement Assay |
| Principle | Measures the thermal stabilization of a target protein upon ligand binding. | Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer. |
| Readout | Change in protein melting temperature (Tm) or amount of soluble protein at a specific temperature. | BRET ratio (acceptor emission / donor emission). |
| Labeling | Label-free for the compound. Requires a specific antibody for the target protein for detection (e.g., Western blot or ELISA). | Requires genetic fusion of NanoLuc® luciferase to the target protein and a cell-permeable fluorescent tracer. |
| Throughput | Can be adapted to high-throughput formats (e.g., 384-well plates).[1] | Inherently high-throughput and suitable for screening large compound libraries.[2] |
| Data Output | Provides EC50 values for target engagement by measuring the concentration-dependent thermal stabilization. | Provides IC50 values for target engagement by measuring the displacement of the fluorescent tracer by the test compound.[3] |
| Live-Cell Compatibility | Yes, can be performed in intact cells, cell lysates, and even tissue samples.[1][4] | Yes, specifically designed for real-time measurements in living cells.[2] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®) for this compound Target Engagement
This protocol describes how to perform a CETSA experiment to confirm the engagement of this compound with hTMPK in live cells.
Materials:
-
Cell line expressing hTMPK (e.g., HEK293)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
PCR tubes
-
Thermal cycler
-
Reagents for cell lysis (e.g., freeze-thaw supplies)
-
Centrifuge
-
Reagents for protein quantification (e.g., BCA assay)
-
Reagents and equipment for Western blotting or ELISA (including a primary antibody specific for hTMPK)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler at a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step to 25°C for 3 minutes.[5]
-
-
Lysis and Separation:
-
Lyse the cells by three cycles of rapid freezing in liquid nitrogen and thawing at 37°C.[6]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble hTMPK in each sample using Western blotting or an ELISA-based method.
-
Plot the percentage of soluble hTMPK relative to the non-heated control against the temperature to generate melting curves.
-
Determine the melting temperature (Tm) for both the this compound-treated and vehicle-treated samples. A positive shift in the Tm for the this compound-treated sample indicates target engagement.
-
NanoBRET™ Target Engagement Assay for this compound
This protocol outlines the steps for a NanoBRET™ assay to measure the displacement of a fluorescent tracer from hTMPK by this compound in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for NanoLuc®-hTMPK fusion protein
-
Transfection reagent
-
Cell-permeable fluorescent tracer for hTMPK
-
This compound
-
DMSO
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque multi-well plates (e.g., 96- or 384-well)
-
Luminometer with appropriate filters for BRET measurement (donor emission ~460nm, acceptor emission >600nm)
Procedure:
-
Cell Preparation:
-
Transfect cells with the NanoLuc®-hTMPK fusion vector according to the manufacturer's protocol.
-
After 24 hours, seed the transfected cells into a white, opaque multi-well plate at an appropriate density.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
Add the cell-permeable fluorescent tracer to the cells at a predetermined optimal concentration.
-
Add the this compound dilutions or DMSO (vehicle control) to the wells.
-
Incubate the plate at 37°C to allow for compound entry and binding equilibrium.
-
-
BRET Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Immediately measure the luminescence at the donor wavelength (~460nm) and the acceptor wavelength (>600nm) using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission for each well.
-
Plot the NanoBRET™ ratio against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent tracer.
-
Quantitative Data and Comparison
While specific quantitative data for this compound's on-target engagement in live cells is not extensively available in the public domain, this section provides a template for how such data would be presented and compared with a hypothetical alternative hTMPK inhibitor, "Compound X".
Table 1: Comparison of Cellular Target Engagement Potency
| Compound | Assay Method | Cell Line | Target Engagement (IC50/EC50) |
| This compound | NanoBRET™ | HEK293 | Hypothetical Value: 50 nM |
| Compound X | NanoBRET™ | HEK293 | Hypothetical Value: 150 nM |
| This compound | CETSA® (ITDRF) | HEK293 | Hypothetical Value: 75 nM |
| Compound X | CETSA® (ITDRF) | HEK293 | Hypothetical Value: 200 nM |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual experimental data would be required for a definitive comparison.
Conclusion
This guide has provided a comparative framework for confirming the on-target engagement of this compound with hTMPK in live cells. The Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay are powerful, complementary techniques for this purpose. While CETSA® offers a label-free approach to assess target stabilization, the NanoBRET™ assay provides a sensitive, real-time method for quantifying compound binding affinity. The selection of the most appropriate assay will depend on the specific experimental goals, available resources, and the desired level of throughput. For a comprehensive understanding of this compound's cellular activity, employing both methodologies is recommended to generate a robust and reliable dataset.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. selectscience.net [selectscience.net]
- 3. Determining the nanoBRET IC50 values of 30 legacy ACVR1/ALK2 inhibitors – openlabnotebooks.org [openlabnotebooks.org]
- 4. CETSA [cetsa.org]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. NanoBRET® Transcriptional Protein Assays [promega.com]
Assessing the In Vivo Efficacy of YMU1: A Comparative Guide for Human Thymidylate Kinase (hTMPK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the assessment of in vivo efficacy for the human thymidylate kinase (hTMPK) inhibitor, YMU1, in the context of other potential hTMPK inhibitors. Due to the limited availability of public in vivo data for this compound, this document outlines the established methodologies and data presentation formats used in preclinical cancer research to evaluate such compounds. It serves as a framework for understanding the potential therapeutic value of this compound and other inhibitors targeting the same pathway.
The Role of hTMPK in Cancer Proliferation
Human thymidylate kinase (hTMPK), encoded by the DTYMK gene, is a critical enzyme in the de novo synthesis of deoxythymidine triphosphate (dTTP), an essential precursor for DNA replication and repair.[1][2] By catalyzing the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (B83284) (dTDP), hTMPK plays a pivotal role in ensuring the fidelity and integrity of the genome.[3][4] In cancer cells, which are characterized by rapid and uncontrolled proliferation, the demand for dTTP is significantly elevated. This makes hTMPK a compelling target for anticancer therapies. Inhibition of hTMPK is expected to deplete the cellular pool of dTTP, leading to replication stress, DNA damage, and ultimately, cell death in rapidly dividing cancer cells.[5][6]
hTMPK Signaling Pathway
The enzymatic action of hTMPK is a key step in the pyrimidine (B1678525) metabolism pathway, which is crucial for DNA synthesis. The pathway illustrates the conversion of dTMP to dTDP, which is subsequently phosphorylated to dTTP and incorporated into DNA.
Caption: The hTMPK signaling pathway, a critical step in DNA synthesis and a target for inhibitors like this compound.
Comparative In Vivo Efficacy Data (Hypothetical)
While specific in vivo efficacy data for this compound is not publicly available, the following table illustrates the typical data presentation for comparing the anti-tumor activity of different hTMPK inhibitors in a preclinical setting. This hypothetical data is based on common endpoints measured in xenograft models.
| Inhibitor | Target | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI, %) | Complete Responses (CR) | Tolerability (Body Weight Change, %) |
| This compound | hTMPK | Colon Cancer Xenograft | 50 mg/kg, p.o., QD | 65 | 1/8 | -5 |
| Compound A | hTMPK | Lung Cancer Xenograft | 75 mg/kg, i.p., BIW | 58 | 0/8 | -8 |
| Compound B | hTMPK | Pancreatic Cancer Xenograft | 50 mg/kg, p.o., QD | 72 | 2/8 | -4 |
| Vehicle | - | Colon Cancer Xenograft | p.o., QD | 0 | 0/8 | +2 |
p.o. - per os (oral administration); i.p. - intraperitoneal; QD - once daily; BIW - twice weekly.
Experimental Protocols for In Vivo Efficacy Assessment
A standardized protocol is crucial for the reliable assessment of the in vivo anti-tumor efficacy of hTMPK inhibitors. The following is a representative methodology for a xenograft study in mice.
Murine Xenograft Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., colon, lung, pancreatic) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), typically 6-8 weeks old, are used to prevent rejection of human tumor xenografts. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: A suspension of 1-10 million cancer cells in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (Length × Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The hTMPK inhibitor (e.g., this compound) is formulated in an appropriate vehicle and administered via the specified route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives the vehicle alone.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study. Other endpoints include the number of complete or partial tumor regressions and survival analysis.
-
Tolerability Assessment: Animal body weight is monitored regularly as an indicator of systemic toxicity. Clinical signs of distress are also observed and recorded.
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors and other tissues may be collected to assess target engagement. This can involve measuring the levels of phosphorylated downstream substrates or other relevant biomarkers.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo efficacy study of a novel cancer therapeutic.
Caption: A generalized workflow for assessing the in vivo efficacy of a cancer drug candidate.
Conclusion
While direct in vivo comparative data for this compound against other hTMPK inhibitors is not currently in the public domain, this guide provides the necessary framework for understanding how such an assessment would be conducted. The critical role of hTMPK in cancer cell proliferation establishes it as a promising therapeutic target. The successful progression of this compound or any other hTMPK inhibitor through preclinical and clinical development will depend on rigorous in vivo studies that demonstrate not only significant anti-tumor efficacy but also a favorable safety and tolerability profile. The methodologies and data presentation formats outlined here represent the standard approach for generating the robust data required for such an evaluation.
References
- 1. Structural and functional analysis of human thymidylate kinase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymidylate kinase - Wikipedia [en.wikipedia.org]
- 3. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 4. uniprot.org [uniprot.org]
- 5. Thymidylate synthase inhibitors as anticancer agents: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of YMU1 as a Tool Compound for Human Thymidylate Kinase (hTMPK) Studies: A Comparative Guide
Introduction
Human thymidylate kinase (hTMPK), an essential enzyme in the pyrimidine (B1678525) synthesis pathway, catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (B83284) (dTDP).[1] This process is a critical step for the de novo synthesis of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA replication and repair.[1] Consequently, hTMPK has emerged as a significant target for therapeutic intervention in oncology and virology. The development of potent and selective inhibitors is crucial for validating hTMPK as a drug target and for elucidating its biological functions.
YMU1 is a small molecule inhibitor identified as a potent and selective agent against hTMPK.[2][3] This guide provides a comprehensive validation of this compound as a tool compound for hTMPK research. It presents a comparative analysis of this compound against other compounds, supported by experimental data and detailed protocols for key validation assays.
Mechanism of Action and Biochemical Profile of this compound
This compound is a cell-permeable, reversible, and ATP-competitive inhibitor of human thymidylate kinase. Structural and biochemical studies have revealed that this compound binds to the catalytic site of hTMPK.[4][5] This binding stabilizes the conformation of the ligand-induced degradation (LID) region, which in turn blocks the ATP-binding site and attenuates the phosphorylation of dTMP.[4][6]
Comparative Performance Data
The efficacy of a tool compound is determined by its potency, selectivity, and cellular activity. The following tables provide a quantitative comparison of this compound with other relevant compounds.
Table 1: Biochemical Potency and Selectivity Comparison
| Compound | Target | Mechanism | IC50 | Ki | Selectivity Profile |
| This compound | hTMPK | ATP-Competitive | 610 nM[2] | 180 nM | Highly selective; No inhibition of Thymidine (B127349) Kinase 1 (TK1) (IC50 >10 µM). |
| AZTMP | hTMPK | Substrate | N/A | High Km | Poor substrate for hTMPK, creating a bottleneck in the activation of the antiviral drug AZT.[7][8] |
| (Other Inhibitors) | hTMPK | Varies | - | - | Data for direct, selective alternatives to this compound is sparse in publicly available literature. |
Note: AZTMP (Azidothymidine monophosphate) is the monophosphorylated metabolite of the antiviral drug Zidovudine (AZT). It is a poor substrate, not a dedicated inhibitor, making its phosphorylation by hTMPK a rate-limiting step.[9]
Table 2: Cellular Activity Comparison
| Compound | Cell Line | Effect | Concentration | Outcome |
| This compound | HCT-116 p53-/- | dTTP Pool Reduction | 10 µM | ~30-40% specific reduction in dTTP levels. |
| This compound | A549 (Lung Cancer) | Proliferation Inhibition | 3-10 µM | Dose-dependent inhibition of cell proliferation, migration, and invasion.[2] |
| This compound | Various tumor cells | Chemosensitization | 1-5 µM | Significantly increases sensitivity to doxorubicin. |
| AZT | Various | Antiviral Activity | Varies | Prodrug that requires phosphorylation to AZT-triphosphate to inhibit viral reverse transcriptase.[7] |
Signaling Pathways and Biological Context
Understanding the pathways in which hTMPK functions is critical for interpreting experimental results obtained using this compound.
Role of hTMPK in Pyrimidine Synthesis
hTMPK is a central enzyme in the DNA synthesis pathway. It ensures the availability of dTTP for DNA replication. Inhibition of hTMPK by this compound disrupts this pathway, leading to a depletion of the dTTP pool, which can arrest cell proliferation and induce cell death, particularly in rapidly dividing cancer cells.
Caption: Role of hTMPK in the final steps of dTTP synthesis and its inhibition by this compound.
hTMPK as the Bottleneck in AZT Activation
The anti-HIV drug Zidovudine (AZT) is a prodrug that must be triphosphorylated to become active. The second phosphorylation step, converting AZT monophosphate (AZTMP) to AZT diphosphate (AZTDP), is catalyzed by hTMPK. However, this conversion is notoriously inefficient, making hTMPK a bottleneck that limits the efficacy of AZT.[7][8]
Caption: The inefficient phosphorylation of AZTMP by hTMPK limits the formation of the active antiviral agent.
Experimental Protocols for this compound Validation
Validating a tool compound requires a multi-faceted approach, including biochemical assays to confirm direct enzyme inhibition, cellular assays to demonstrate target engagement in a physiological context, and selectivity profiling to rule out off-target effects.
Biochemical hTMPK Inhibition Assay
A luciferase-coupled assay is a sensitive, high-throughput method to measure hTMPK activity by quantifying the amount of ATP remaining after the kinase reaction.[3] Less hTMPK activity (due to inhibition) results in more ATP available for the luciferase reaction, producing a stronger light signal.
Caption: High-throughput screening workflow to determine the inhibitory potency of compounds like this compound.
Detailed Protocol: Luciferase-Coupled hTMPK Assay
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT). Prepare solutions of recombinant human TMPK, dTMP, ATP, and this compound at various concentrations.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of this compound dilutions or DMSO vehicle control.
-
Enzyme/Substrate Addition: Add 10 µL of a pre-mixed solution containing hTMPK enzyme and dTMP substrate to each well.
-
Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final concentrations should be optimized (e.g., 10 nM hTMPK, 10 µM dTMP, 1 µM ATP).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 20 µL of a commercial ATP detection reagent (e.g., CellTiter-Glo®) to each well. This reagent lyses cells (if applicable), stops the kinase reaction, and contains luciferase and luciferin.
-
Signal Stabilization: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Readout: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls and plot the percent inhibition against the logarithm of this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cellular Target Engagement Assay
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its intended target within intact cells.[10][11] It relies on the principle that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Caption: Experimental workflow for CETSA to confirm this compound binds to hTMPK in a cellular environment.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells (e.g., HCT-116) to ~80% confluency. Treat cells with the desired concentration of this compound or DMSO vehicle and incubate under normal culture conditions for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Quantification: Carefully collect the supernatant. Denature the protein samples in Laemmli buffer and analyze the amount of soluble hTMPK at each temperature point by Western blotting using an anti-hTMPK antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble hTMPK relative to the non-heated control against temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.
Kinase Selectivity Profiling
To validate this compound as a selective tool compound, its activity should be tested against a broad panel of other kinases. This is typically performed by specialized contract research organizations (CROs) using radiometric or fluorescence-based assays.
Detailed Protocol: General Kinase Panel Screen
-
Compound Submission: Provide this compound at a high concentration (e.g., 10 mM in DMSO).
-
Assay Performance: The CRO will typically perform an initial screen at a single high concentration (e.g., 10 µM) of this compound against a large panel of kinases (e.g., >400).
-
Assay Principle: For each kinase, the assay measures the phosphorylation of a specific substrate in the presence of this compound. The method can be radiometric (e.g., [³³P]-ATP incorporation) or non-radiometric (e.g., TR-FRET).[12]
-
Hit Identification: Kinases that show significant inhibition (e.g., >50% at 10 µM) are identified as potential off-targets.
-
Dose-Response Follow-up: For any identified "hits," a full dose-response curve is generated to determine the IC50 value.
-
Selectivity Assessment: The selectivity of this compound is determined by comparing its IC50 for hTMPK to its IC50 for any identified off-targets. A large window (e.g., >100-fold) indicates high selectivity.
Conclusion
The available data strongly support the validation of this compound as a potent, selective, and cell-active tool compound for the study of hTMPK. Its well-defined mechanism of action and high selectivity over other kinases like TK1 make it superior to less specific agents for probing the cellular functions of hTMPK.[2] The detailed protocols provided in this guide offer a clear framework for researchers to independently validate this compound's activity and to use it effectively in studies aimed at understanding the roles of hTMPK in cancer biology, DNA damage repair, and other cellular processes. The continued use of well-characterized tool compounds like this compound is indispensable for the rigorous validation of novel drug targets.
References
- 1. Thymidylate kinase: an old topic brings new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Inhibition of Human Thymidylate Kinase and Structural Insights into the Phosphate Binding Loop and Ligand-Induced Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thymidylate Kinase Inhibitor, this compound - Immunomart [immunomart.com]
- 7. The bottleneck in AZT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Restoration of the antiviral activity of 3′-azido-3′-deoxythymidine (AZT) against AZT-resistant human immunodeficiency virus by delivery of engineered thymidylate kinase to T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3′-Azido-3′-deoxythymidine (AZT) inhibits thymidine phosphorylation in isolated rat liver mitochondria: A possible mechanism of AZT hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemical Kinase Assays | Thermo Fisher Scientific - HU [thermofisher.com]
Safety Operating Guide
Proper Disposal of YMU1: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of YMU1, a thymidylate kinase inhibitor. Following these procedural steps will ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment.
Key Safety and Handling Information
This compound is a combustible solid. While it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to handle it with care to avoid dust formation and potential ignition. Different suppliers have assigned it a Water Hazard Class (WGK) of 1 (slightly hazardous to water) or 3 (severely hazardous to water).[1] To ensure the highest level of environmental protection, it is prudent to treat this compound as severely hazardous to water.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 902589-96-2 | [1] |
| Form | Solid | [1] |
| Solubility | 3.3 mg/mL in DMSO | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
| Water Hazard Class (WGK) | 1 or 3 | [1] |
Step-by-Step Disposal Procedures
This section outlines the detailed protocols for the disposal of this compound in various forms. These procedures are designed to be clear, concise, and easy to follow, ensuring operational safety and compliance.
Disposal of Unused or Expired Solid this compound
-
Do not dispose of solid this compound in regular laboratory trash.
-
Carefully transfer the solid this compound into a designated hazardous waste container for combustible solids.
-
Ensure the container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and the CAS number "902589-96-2."
-
Store the sealed container in a cool, dry, and well-ventilated area away from sources of ignition.
-
Arrange for pickup and disposal through your institution's certified hazardous waste management service.
Disposal of this compound Solutions
-
Under no circumstances should this compound solutions be poured down the drain. [2]
-
Collect all aqueous and solvent-based solutions containing this compound in a designated hazardous waste container for chemical liquid waste.
-
The container should be compatible with the solvent used (e.g., a specific container for halogenated or non-halogenated solvent waste).
-
Label the container clearly with "Hazardous Waste," the contents (e.g., "this compound in DMSO"), and the approximate concentration.
-
Seal the container tightly and store it in secondary containment in a designated waste accumulation area.
-
Contact your institution's environmental health and safety (EHS) office for proper disposal.
Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
-
Solid Waste: All disposable items contaminated with this compound, such as pipette tips, gloves, and wipes, should be collected in a designated hazardous waste bag or container for solid chemical waste.
-
Glassware:
-
Rinse contaminated glassware with a suitable solvent (e.g., the solvent used to prepare the this compound solution) to remove residues.
-
Collect the solvent rinse as hazardous liquid waste.
-
Wash the glassware with an appropriate laboratory detergent and water.
-
Perform a final rinse with deionized water.
-
Allow the glassware to air dry completely before reuse or storage.
-
-
Seal and label all contaminated solid waste containers and arrange for their disposal through your institution's hazardous waste program.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste, from the point of generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Thymidylate Kinase Inhibitor, this compound The Thymidylate Kinase Inhibitor, this compound controls the biological activity of Thymidylate Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 902589-96-2 [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
Essential Safety and Logistical Information for Handling YMU1
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling YMU1. It includes operational and disposal plans with procedural, step-by-step guidance to ensure safe and effective laboratory use.
Overview of this compound
This compound is a selective inhibitor of human thymidylate kinase (hTMPK), a key enzyme in the synthesis of deoxythymidine triphosphate (dTTP), one of the four essential precursors for DNA replication.[1] By inhibiting hTMPK, this compound disrupts DNA synthesis, leading to the inhibition of tumor cell proliferation. Its CAS number is 902589-96-2.
Hazard Identification and Safety Precautions
According to the Safety Data Sheet (SDS) from Merck Millipore, this compound is classified as not a hazardous substance or mixture under the Globally Harmonized System (GHS). However, standard laboratory safety practices should always be observed.
Personal Protective Equipment (PPE)
Even with a non-hazardous classification, the following PPE is recommended for handling this compound in a laboratory setting to minimize exposure and ensure good laboratory practice:
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Standard laboratory gloves (e.g., nitrile gloves). |
| Body Protection | A standard laboratory coat. |
Physical and Chemical Properties
A summary of the known quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₇H₂₂N₄O₄S |
| Molar Mass | 378.45 g/mol |
| Physical State | Solid |
| Appearance | Off-white to light yellow powder |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
Experimental Protocols
Preparation of a this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a clean, dry container. For a 10 mM stock solution, you would weigh 3.7845 mg of this compound for every 1 mL of DMSO.
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder in a sterile tube or vial.
-
Vortexing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
General Protocol for this compound Treatment in Cell Culture
This protocol provides a general guideline for treating adherent mammalian cells with this compound.
Materials:
-
Cultured cells in multi-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at the desired density and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium.
-
Important: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all treatments, including the vehicle control, and is at a non-toxic level (typically ≤ 0.1%).
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Return the cells to the incubator and incubate for the desired experimental duration.
-
Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses, such as cell viability assays, protein extraction for western blotting, or RNA extraction for gene expression analysis.
Signaling Pathway of this compound Action
This compound inhibits thymidylate kinase (TMPK), which is a critical enzyme in the de novo synthesis of dTTP. This pathway is essential for DNA replication and repair. The inhibition of TMPK by this compound leads to a depletion of the cellular dTTP pool, which in turn stalls DNA synthesis and can induce cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.
Caption: Mechanism of this compound action on the DNA synthesis pathway.
Operational and Disposal Plan
As this compound is classified as non-hazardous, disposal should follow standard laboratory procedures for non-hazardous chemical waste.[2][3]
Unused this compound Solid Waste
-
Collection: Collect any unused or waste this compound solid in a clearly labeled, sealed container.
-
Labeling: The label should include "Non-hazardous waste," the chemical name ("this compound"), and the approximate amount.
-
Disposal: Dispose of the container in the designated solid chemical waste stream according to your institution's guidelines. Do not dispose of it in the regular trash.[2][3]
This compound Solutions
-
DMSO Solutions: Solutions of this compound in DMSO should be collected in a designated, labeled container for non-hazardous organic solvent waste.[4] Do not pour DMSO solutions down the drain.
-
Aqueous Solutions: While this compound is primarily dissolved in DMSO for experimental use, any dilute aqueous solutions should be collected in a designated container for non-hazardous aqueous waste.
Contaminated Labware
-
Disposable Labware: Items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a designated laboratory waste container and disposed of according to your institution's policies for non-hazardous solid waste.
-
Reusable Labware: Glassware and other reusable labware should be decontaminated by washing thoroughly with a suitable laboratory detergent and rinsing with water.[5][6] A final rinse with deionized water is recommended.
Spill Cleanup
In the event of a spill of this compound powder:
-
Notification: Alert others in the immediate area.
-
PPE: Ensure you are wearing the appropriate PPE (lab coat, gloves, and eye protection).
-
Containment: If it is a small spill, gently cover it with an absorbent material to prevent it from becoming airborne.
-
Cleanup: Carefully sweep or wipe up the spilled material and place it in a sealed container for disposal as non-hazardous solid waste.
-
Decontamination: Clean the spill area with a detergent and water.
References
- 1. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. uml.edu [uml.edu]
- 6. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
